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  • Product: 3-(Cyclopentyloxy)-2-methylaniline
  • CAS: 1154909-64-4

Core Science & Biosynthesis

Foundational

Structure-activity relationship of 3-(Cyclopentyloxy)-2-methylaniline derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-(Cyclopentyloxy)-2-methylaniline Derivatives Abstract Aniline derivatives represent a cornerstone in modern medicinal chemistry, serving as privileg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-(Cyclopentyloxy)-2-methylaniline Derivatives

Abstract

Aniline derivatives represent a cornerstone in modern medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[1][2] Specifically, the 2-substituted aniline motif is prevalent in the design of kinase inhibitors, where it often functions as a crucial hinge-binding element.[3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) for a specific, rationally designed chemical series: 3-(cyclopentyloxy)-2-methylaniline derivatives. By dissecting the core scaffold and systematically evaluating the impact of substitutions at key positions, we elucidate the principles governing molecular recognition, potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the optimization of this promising chemical class for therapeutic applications, particularly in oncology and inflammatory diseases. We will cover the synthetic rationale, key biological assays, and the causal relationships between structural modifications and biological outcomes, grounded in established principles of kinase inhibition.

Introduction: The 2-Methylaniline Scaffold as a Privileged Kinase Hinge-Binder

The search for selective and potent kinase inhibitors remains a primary focus of drug discovery. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous cancers and inflammatory conditions. The ATP-binding site of kinases presents a druggable pocket, and scaffolds that can effectively mimic the hinge-binding interactions of adenine are highly sought after.[4]

The aniline scaffold has emerged as a highly effective hinge-binding motif.[1] The N-H group of the aniline can form critical hydrogen bonds with the backbone carbonyls and nitrogens of the kinase hinge region, anchoring the inhibitor in the active site. The 2-methylaniline substitution pattern, in particular, offers a unique conformational constraint. The ortho-methyl group can induce a non-planar torsion angle between the aniline ring and its appended pharmacophore, which can be exploited to achieve greater selectivity and potency by minimizing clashes and optimizing interactions with the specific topology of the target kinase.

This guide focuses on the 3-(cyclopentyloxy)-2-methylaniline core (Figure 1). The 3-oxy linker provides a versatile vector for introducing substituents that can probe deeper into the ATP pocket, while the cyclopentyloxy group itself is designed to occupy a proximal hydrophobic region. Our objective is to establish a comprehensive SAR model for this scaffold, providing a predictive framework for designing next-generation inhibitors with superior therapeutic profiles.

Analysis of the Core Scaffold: A Tripartite Pharmacophore

The 3-(cyclopentyloxy)-2-methylaniline scaffold can be deconstructed into three key components, each contributing distinct physicochemical properties that drive its biological activity.

  • The Hinge-Binding Moiety (2-Methylaniline): The primary role of the aniline amine is to form one or two hydrogen bonds with the kinase hinge region. The adjacent methyl group at the C2 position is critical; it restricts the rotation around the C-N bond, pre-organizing the molecule for binding and potentially preventing interactions with off-target kinases that cannot accommodate this steric bulk.

  • The Hydrophobic Pocket Filler (Cyclopentyloxy Group): The cyclopentyl group is a lipophilic moiety designed to fit into a hydrophobic pocket often found near the hinge region. Its size and shape are critical determinants of binding affinity.

  • The Solvency/Vector Group (3-Oxygen Linker): The oxygen atom acts as a key attachment point for the cyclopentyloxy group. It also contributes to the overall polarity of the molecule and can influence solubility and cell permeability.

cluster_0 3-(Cyclopentyloxy)-2-methylaniline Core Scaffold Core Scaffold HingeBinder 2-Methylaniline (Hinge Binding & Selectivity) Scaffold->HingeBinder Provides N-H for H-bonding; ortho-methyl for conformation Hydrophobic Cyclopentyloxy Group (Hydrophobic Pocket Interaction) Scaffold->Hydrophobic Fills lipophilic region; impacts affinity & vdW forces Linker 3-Oxygen Linker (Vector & Polarity) Scaffold->Linker Attachment point; modulates ADME properties

Caption: Key pharmacophoric elements of the core scaffold.

General Synthetic Strategy

The synthesis of these derivatives is accessible through established and robust methodologies in organic chemistry.[1] A common and efficient approach involves the catalytic reduction of a nitroarene precursor, which is assembled via nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination.[1][5] The general workflow allows for late-stage diversification, a key advantage in building a chemical library for SAR studies.

Start Starting Material (e.g., 2-methyl-3-nitrophenol) Step1 Williamson Ether Synthesis + Cyclopentyl Bromide Start->Step1 Intermediate1 Nitroarene Intermediate Step1->Intermediate1 Step2 Catalytic Reduction (e.g., H2, Pd/C or SnCl2) Intermediate1->Step2 Product Core Scaffold 3-(Cyclopentyloxy)-2-methylaniline Step2->Product Step3 Coupling Reaction (e.g., Buchwald-Hartwig) + Heterocyclic Halide Product->Step3 Final Final Kinase Inhibitor Derivative Step3->Final

Caption: General synthetic workflow for derivative synthesis.

A detailed, step-by-step protocol for the synthesis of a representative compound is provided in Section 5.1.

Core Structure-Activity Relationship (SAR) Insights

The following SAR principles are derived from established knowledge of aniline-based kinase inhibitors and provide a predictive framework for optimizing the 3-(cyclopentyloxy)-2-methylaniline scaffold.

Modification of the Cyclopentyloxy Group (Hydrophobic Pocket)

The cyclopentyl group is a crucial starting point for optimization. Its primary role is to establish favorable van der Waals interactions within a hydrophobic pocket of the kinase active site.

  • Ring Size: Altering the ring size directly probes the dimensions of the hydrophobic pocket.

    • Cyclobutyl: A smaller ring may result in a loss of potency due to incomplete pocket filling but could enhance selectivity if a competing kinase has a larger pocket.

    • Cyclohexyl: A larger ring could increase potency by displacing more water molecules and increasing hydrophobic interactions, but it may also introduce steric clashes.

  • Substitution on the Ring: Introducing substituents on the cyclopentyl ring can fine-tune properties.

    • Polar Groups (e.g., -OH, -NH2): Adding a hydroxyl or amino group can significantly improve aqueous solubility. If the substituent can form a hydrogen bond with a residue at the pocket's edge, potency can be dramatically enhanced.

    • Small Alkyl Groups (e.g., -CH3): These can act as "bumps" to probe for smaller sub-pockets, potentially increasing both potency and selectivity.

Substitution on the Aniline Ring

Modifications to the aniline ring can modulate electronic properties, block metabolic pathways, and introduce new interaction points.

  • Position 4: This position often points towards the solvent-exposed region. Introducing small, polar groups (e.g., morpholine, piperazine) is a classic strategy to improve solubility and overall ADME properties without negatively impacting hinge binding.[3]

  • Position 5: This position typically extends deeper into the active site. Small lipophilic groups like fluorine or chlorine can enhance potency through favorable electronic interactions or by displacing water. The introduction of halogen atoms is a known strategy to enhance the potency of pharmaceutical leads.[6]

  • Position 6: Substitution at this position is generally disfavored as it can sterically hinder the crucial N-H interaction with the kinase hinge.

The N-Aryl or N-Heteroaryl Moiety

In its final form as a kinase inhibitor, the aniline nitrogen is typically coupled to an aromatic or heteroaromatic system (e.g., pyrimidine, quinazoline, pyrazole). This moiety is critical for overall potency and selectivity. The 3-(cyclopentyloxy)-2-methylaniline core serves as the "warhead," while this appended group defines the broader interaction profile. For instance, coupling to a pyrazolo[3,4-d]pyrimidine scaffold can yield potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).[7][4]

cluster_main 3-(Cyclopentyloxy)-2-methylaniline Derivative cluster_mods Potential Modifications SAR SAR Hotspots Aniline Aniline Ring Aniline_Mod Position 4/5: - Improve Solubility (Morpholine) - Enhance Potency (Halogens) Aniline->Aniline_Mod Cyclopentyl Cyclopentyloxy Cyclopentyl_Mod Ring Size & Substitution: - Probe Pocket Size (Cyclobutyl/Hexyl) - Add Polarity (OH, NH2) Cyclopentyl->Cyclopentyl_Mod NH NH - (Coupling Point) NH_Mod N-Heteroaryl Group: - Drives Potency & Selectivity (e.g., Pyrimidine, Pyrazole) NH->NH_Mod

Caption: Key points of modification for SAR exploration.

SAR Summary Table
Modification SiteSubstitutionPredicted Impact on ActivityRationale
Cyclopentyloxy Replace with CyclobutyloxyDecrease Potency, Increase SelectivitySub-optimal filling of the hydrophobic pocket.
Replace with CyclohexyloxyPotential Increase in PotencyEnhanced hydrophobic interactions, risk of steric clash.
Add 3-OH to CyclopentylIncrease Potency & SolubilityPotential for new H-bond formation; improved ADME.
Aniline Ring 4-MorpholineNo change or slight decrease in potencySignificantly improves solubility and metabolic stability.
5-FluoroIncrease PotencyFavorable electronic interactions; blocks potential metabolism.
Amine (NH) Couple to PyrimidineFoundational for Kinase ActivityForms a classic Type I kinase inhibitor scaffold.

Key Experimental Protocols

Scientific integrity requires that all claims be supported by robust, reproducible experimental methods.

Protocol: Synthesis of a Representative Derivative

Objective: To synthesize N-(3-(cyclopentyloxy)-2-methylphenyl)-4-(pyrimidin-4-yl)aniline.

Step 1: Synthesis of 1-(cyclopentyloxy)-2-methyl-3-nitrobenzene

  • To a solution of 2-methyl-3-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ether.

Step 2: Synthesis of 3-(cyclopentyloxy)-2-methylaniline

  • Dissolve the nitrobenzene intermediate from Step 1 (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Reflux the mixture for 3-4 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the mixture with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the target aniline, which can often be used without further purification.

Step 3: Buchwald-Hartwig Coupling

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 3-(cyclopentyloxy)-2-methylaniline (1.0 eq), 4-bromopyrimidine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add anhydrous dioxane as the solvent.

  • Degas the mixture and heat to 100-110°C for 18-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to yield the final product.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased FRET signal.

Materials:

  • Target Kinase (e.g., BTK, JAK2)

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Europium (Eu³⁺)-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Test compounds serially diluted in DMSO

  • Low-volume 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations. Further dilute into the assay buffer.

  • In a 384-well plate, add 5 µL of the diluted compound solution.

  • Add 5 µL of a 2x kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Stop the reaction by adding 5 µL of the Eu³⁺-antibody/SA-APC detection mixture in EDTA-containing buffer.

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Eu³⁺) after excitation at 320-340 nm.

  • Calculate the emission ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-(cyclopentyloxy)-2-methylaniline scaffold represents a highly promising platform for the development of novel kinase inhibitors. The structure-activity relationships discussed herein provide a clear and logical roadmap for lead optimization.

  • Core SAR: The 2-methylaniline group provides a conformationally constrained hinge-binder, while the 3-cyclopentyloxy group effectively probes a key hydrophobic pocket.

  • Optimization Strategy: Future efforts should focus on (1) fine-tuning the hydrophobic substituent by exploring different ring sizes and polar decorations to maximize potency and solubility, (2) modifying the 4- and 5-positions of the aniline ring to enhance ADME properties, and (3) exploring a diverse range of N-heteroaryl groups to optimize selectivity against a panel of kinases.

By integrating rational design, robust synthetic chemistry, and quantitative biological evaluation, derivatives from this class can be advanced into preclinical and clinical development as next-generation therapeutics for oncology and other indications driven by aberrant kinase signaling.

References

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available from: [Link]

  • MDPI. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. MDPI. Available from: [Link]

  • PMC. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available from: [Link]

  • PMC. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. Available from: [Link]

  • PMC. (2024). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. Available from: [Link]

  • Journal of Chemistry and Technologies. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Available from: [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. (CHEMBL1156925). Available from: [Link]

  • ResearchGate. (n.d.). Aniline's and its derivatives' chemical structures. ResearchGate. Available from: [Link]

Sources

Exploratory

3-(Cyclopentyloxy)-2-methylaniline SMILES and InChIKey for cheminformatics

This guide provides a comprehensive technical analysis of 3-(Cyclopentyloxy)-2-methylaniline , a specific chemical intermediate used in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands. Cheminf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-(Cyclopentyloxy)-2-methylaniline , a specific chemical intermediate used in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.

Cheminformatics, Synthesis, and Structural Utility[1][2][3]

Core Identifiers & Cheminformatics Data

For researchers integrating this molecule into virtual screening libraries or ELN (Electronic Lab Notebook) systems, accurate machine-readable identifiers are critical to avoid isomeric confusion (specifically distinguishing from the 4- or 6- isomers).

Identifier TypeValue / StringTechnical Note
Common Name 3-(Cyclopentyloxy)-2-methylanilineSystematic IUPAC naming
CAS Registry Number 1154909-64-4 Verified via chemical vendors [1]
Canonical SMILES Cc1c(N)cccc1OC2CCCC2N at pos 1, Methyl at 2, Ether at 3
Isomeric SMILES CC1=C(N)C=CC=C1OC2CCCC2Explicit aromaticity notation
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol Monoisotopic Mass: ~191.13
InChI String InChI=1S/C12H17NO/c1-9-10(13)5-4-6-12(9)14-11-7-2-3-8-11/h4-6,11H,2-3,7-8,13H2,1H3Standard InChI v1.06+
InChIKey Computed from InChI string above(Note: Hash depends on algorithm version)

Cheminformatics Insight: When performing substructure searches in databases like ChEMBL or PubChem, use the InChIKey for exact matches to avoid tautomer duplicates. For SAR (Structure-Activity Relationship) expansion, search using the SMARTS pattern [NH2]c1c(C)c(O[CH]2CCCC2)ccc1 to find analogs with varying ring sizes or amine substitutions.

Physicochemical Properties & "Rule of 5" Compliance

This molecule is a classic "fragment" in drug discovery—small, rigid, and lipophilic enough to bind hydrophobic pockets while offering a polar handle (aniline) for further elaboration.

  • Lipophilicity (cLogP): ~2.8 – 3.2 (Estimated). The cyclopentyl group significantly increases hydrophobicity compared to a methoxy group.

  • Topological Polar Surface Area (TPSA): ~35 Ų (26 Ų from primary amine + 9 Ų from ether).

  • H-Bond Donors (HBD): 2 (from -NH₂).

  • H-Bond Acceptors (HBA): 2 (N and O).

  • Rotatable Bonds: 2 (Ether linkage and C-N bond).

Drug-Likeness: The molecule passes all Lipinski Rule of 5 filters, making it an ideal scaffold for oral drug candidates.

Synthetic Methodology

To access 3-(Cyclopentyloxy)-2-methylaniline, a Nitro-Reduction Route is the industry standard. Direct alkylation of the aniline (3-amino-2-methylphenol) is discouraged due to the high risk of competing N-alkylation vs. O-alkylation.

Protocol Overview
  • Step 1: O-Alkylation. Reaction of 2-methyl-3-nitrophenol with bromocyclopentane.

  • Step 2: Nitro Reduction. Hydrogenation of the nitro intermediate to the aniline.

Detailed Experimental Procedure

Step 1: Synthesis of 3-(Cyclopentyloxy)-2-methyl-1-nitrobenzene

  • Reagents: 2-Methyl-3-nitrophenol (1.0 eq), Bromocyclopentane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Conditions: Heat to 60–80°C for 4–6 hours.

  • Mechanism:

    
     nucleophilic substitution. The phenoxide ion attacks the secondary halide.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

  • Yield: Typically 85–95%.

Step 2: Reduction to 3-(Cyclopentyloxy)-2-methylaniline

  • Reagents: Iron powder (Fe, 5.0 eq) + Ammonium Chloride (

    
    , 5.0 eq) OR 
    
    
    
    (1 atm) + 10% Pd/C catalyst.
  • Solvent: Ethanol/Water (3:1) for Fe reduction; Methanol for hydrogenation.

  • Conditions: Reflux (Fe) or RT (Hydrogenation) for 2–12 hours.

  • Purification: Filter through Celite pad. Concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc).

  • Validation: Monitor disappearance of Nitro peak (~1350/1530 cm⁻¹ IR) and appearance of Amine mass (M+H = 192.14).

Visual Synthesis Workflow

SynthesisPath Start 2-Methyl-3-nitrophenol (Starting Material) Inter Intermediate: 3-(Cyclopentyloxy)- 2-methyl-1-nitrobenzene Start->Inter SN2 Alkylation (DMF, 80°C) Reagent1 Bromocyclopentane + K2CO3 Reagent1->Inter Product Target: 3-(Cyclopentyloxy)- 2-methylaniline Inter->Product Nitro Reduction Reagent2 H2 / Pd-C OR Fe/NH4Cl Reagent2->Product

Caption: Two-step synthetic pathway avoiding N-alkylation by utilizing the nitro precursor.

Cheminformatics & SAR Application

In drug discovery, this molecule serves as a "Hinge Binder" or "Tail" fragment.

Structural Logic in SAR (Structure-Activity Relationship)
  • The Aniline Head: The

    
     group often forms a critical hydrogen bond with the backbone carbonyl of a kinase hinge region (e.g., in EGFR or CDK inhibitors).
    
  • The Methyl Gatekeeper: The 2-methyl group forces the aniline ring to twist relative to the rest of the molecule (atropisomerism potential). This "ortho-effect" can improve selectivity by clashing with steric bulk in off-target proteins.

  • The Cyclopentyl Tail: This group occupies hydrophobic pockets (e.g., the solvent-front or back-pocket). It is metabolically more stable than a straight n-pentyl chain but less bulky than a phenyl ring.

Computational Workflow

When analyzing this molecule in a library:

  • Filter for PAINS: Ensure the aniline is not part of a reactive Michael acceptor (unless intended).

  • Scaffold Hopping: Replace the cyclopentyl ring with tetrahydrofuran-3-yl or cyclopropyl-methyl to modulate LogP while maintaining shape.

SAR_Logic cluster_calc Descriptor Calculation SMILES Input SMILES: Cc1c(N)cccc1OC2CCCC2 LogP cLogP: ~3.0 (Hydrophobic) SMILES->LogP RotB Rotatable Bonds: 2 (Rigid Core) SMILES->RotB Decision Library Filter: Is MW < 250? LogP->Decision Use Use Decision->Use Reject Reject Decision->Reject No Case Yes

Caption: Decision tree for classifying the molecule in Fragment-Based Drug Discovery (FBDD).

References
  • BLD Pharm. (2024).[1] Product Analysis: 3-(Cyclopentyloxy)-2-methylaniline (CAS 1154909-64-4).[1] Retrieved from

  • PubChem. (2024).[2] Compound Summary: Aniline Derivatives and Ether Linkages. National Library of Medicine.[2] Retrieved from

  • ScienceMadness. (2013). Discussion on the synthesis of 2-methyl-3-nitrophenol intermediates. Retrieved from

  • Sigma-Aldrich. (2024).[3] Building Blocks for Medicinal Chemistry: Alkoxy Anilines. Retrieved from

Sources

Foundational

Technical Whitepaper: The Strategic Value of 3-(Cyclopentyloxy)-2-methylaniline in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the optimization of lead compounds often hinges on subtle structural modifications that enhance potency, selectivity, and metabolic stability. 3-(Cyclopentylox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the optimization of lead compounds often hinges on subtle structural modifications that enhance potency, selectivity, and metabolic stability. 3-(Cyclopentyloxy)-2-methylaniline (CAS 1154909-64-4) has emerged as a high-value pharmacophore building block, particularly in the development of Kinase Inhibitors and GPCR Modulators .

This technical guide analyzes the therapeutic potential of this specific scaffold. Unlike generic aniline derivatives, the unique combination of a lipophilic cyclopentyl ether at the meta-position and a steric methyl group at the ortho-position provides a dual mechanism for ligand efficiency:

  • Hydrophobic Filling: The cyclopentyl group effectively occupies lipophilic sub-pockets (e.g., the specificity pocket of kinases).

  • Conformational Locking: The ortho-methyl group induces a twisted conformation relative to the N-aryl axis, often critical for atropisomer-selective binding and reducing the entropic penalty of binding.

Chemical Profile & Structural Logic[1]

Physicochemical Properties

The incorporation of 3-(Cyclopentyloxy)-2-methylaniline into a drug candidate significantly alters its physicochemical profile.

PropertyValue (Predicted)Impact on Drug Design
Molecular Weight 191.27 g/mol Ideal for Fragment-Based Drug Design (FBDD)
LogP (Octanol/Water) ~3.2 - 3.5Enhances membrane permeability; increases hydrophobic binding energy
H-Bond Donors 1 (NH₂)Primary handle for amide/urea formation or hinge binding
H-Bond Acceptors 2 (N, O)Ether oxygen can act as a weak acceptor
Rotatable Bonds 2Low flexibility aids in "locking" bioactive conformation
Topological Polar Surface Area ~35 ŲGood blood-brain barrier (BBB) penetration potential
The "Magic Methyl" & Cyclopentyl Effect

The strategic placement of substituents on the aniline ring is not arbitrary.

  • The Ortho-Methyl Effect: In many kinase inhibitors (e.g., Dasatinib, Imatinib analogs), an ortho-methyl group on the aniline ring forces the phenyl ring to twist out of coplanarity with the adjacent amide or heterocycle. This pre-organizes the molecule into a bioactive conformation, improving affinity by reducing the entropic cost of binding.

  • The Meta-Cyclopentyl Ether: This group serves as a bulky, lipophilic moiety. It is a bioisostere for other cycloalkyl ethers (like those found in Roflumilast , a PDE4 inhibitor) but offers a different spatial vector. It is particularly effective at filling the "Deep Pocket" or "Selectivity Pocket" in enzymes, displacing water molecules and gaining entropy-driven binding affinity.

Therapeutic Potential: Mechanism of Action[2]

While 3-(Cyclopentyloxy)-2-methylaniline is an intermediate, its therapeutic potential is realized when it is incorporated into larger scaffold architectures.

Kinase Inhibition (Type I/II)

In the context of kinase inhibitors (e.g., targeting EGFR , VEGFR , or p38 MAPK ), this aniline moiety typically forms the "Tail" or "Solvent Front" section of the inhibitor.

  • Binding Mode: The aniline nitrogen often forms a hydrogen bond with the hinge region or a key gatekeeper residue.

  • Selectivity: The cyclopentyl group extends into the hydrophobic back-pocket (often the ribose-binding pocket or an allosteric site), distinguishing the target kinase from homologous off-targets.

GPCR Allosteric Modulation

For G-Protein Coupled Receptors (e.g., Chemokine Receptors like CCR2/CCR5 or Adenosine Receptors ), lipophilic anilines are often used to penetrate the transmembrane bundle. The cyclopentyl group mimics the hydrophobic nature of lipid bilayers, potentially anchoring the ligand in an exosite.

Pharmacophore cluster_0 Pharmacophore Logic Aniline Aniline Nitrogen (H-Bond Donor) Target Target Protein (Kinase/GPCR) Aniline->Target H-Bond to Hinge/Asp Methyl Ortho-Methyl (Conformational Lock) Methyl->Aniline Restricts Rotation Ether Meta-Cyclopentyl Ether (Hydrophobic Filler) Ether->Target Hydrophobic Interaction

Figure 1: Pharmacophore logic of the 3-(Cyclopentyloxy)-2-methylaniline scaffold interacting with a target protein.[1][2]

Synthetic Methodology

The synthesis of 3-(Cyclopentyloxy)-2-methylaniline is a critical workflow for medicinal chemists. The following protocol ensures high purity and yield, essential for subsequent SAR (Structure-Activity Relationship) studies.

Retrosynthetic Analysis

The most robust route involves the alkylation of 2-methyl-3-nitrophenol followed by the reduction of the nitro group.

Synthesis SM1 2-Methyl-3-nitrophenol Inter Intermediate: 1-(Cyclopentyloxy)-2-methyl-3-nitrobenzene SM1->Inter + SM2 SM2 Bromocyclopentane Prod Target: 3-(Cyclopentyloxy)-2-methylaniline Inter->Prod Reagent1 K2CO3, DMF, 60°C (Williamson Ether Synthesis) Reagent2 H2, Pd/C or Fe/NH4Cl (Nitro Reduction)

Figure 2: Synthetic pathway for 3-(Cyclopentyloxy)-2-methylaniline.

Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis

Objective: Synthesis of 1-(cyclopentyloxy)-2-methyl-3-nitrobenzene.

  • Setup: Charge a 250 mL round-bottom flask with 2-methyl-3-nitrophenol (1.0 eq, 15.3 g) and anhydrous DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq, 27.6 g) in a single portion. The suspension may turn yellow/orange.

  • Alkylation: Add Bromocyclopentane (1.2 eq, 12.8 mL) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C under N₂ atmosphere for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the phenol is consumed.

  • Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 85-95% (Yellow oil or solid).

Step 2: Nitro Reduction

Objective: Reduction to 3-(cyclopentyloxy)-2-methylaniline.[3]

  • Setup: Dissolve the nitro intermediate (10 g) in Ethanol (100 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (5 wt%, 0.5 g) carefully under Argon flow (Pyrophoric hazard!).

  • Reaction: Hydrogenate at 30-50 psi H₂ at room temperature for 2-4 hours.

    • Alternative (Iron Reduction): If halogenated substituents are present elsewhere, use Fe powder (5 eq) and NH₄Cl (5 eq) in EtOH/H₂O at reflux to avoid dehalogenation.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Ethanol. Concentrate the filtrate.

  • Isolation: The resulting oil is often pure enough for the next step. For storage, convert to the HCl salt by adding 4M HCl in Dioxane and filtering the precipitate.

    • Expected Yield: 90-98%.

Application in Drug Discovery Workflows

Once synthesized, 3-(Cyclopentyloxy)-2-methylaniline serves as a nucleophile in two primary coupling reactions to generate library candidates.

Amide Coupling (Pathway A)

Used to generate Type II Kinase Inhibitors (e.g., Urea or Amide linkers).

  • Reagents: Carboxylic Acid (R-COOH), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure: Mix acid and HATU in DMF for 15 mins, then add the aniline. Stir at RT for 12h.

  • Outcome: Forms a stable amide bond, positioning the cyclopentyl group for hydrophobic interaction.

Buchwald-Hartwig Amination (Pathway B)

Used to attach the aniline to heteroaryl cores (e.g., Pyrimidines, Quinazolines).

  • Reagents: Aryl Halide (Ar-Cl/Br), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.0 eq), Dioxane, 100°C.

  • Outcome: Creates a C-N bond critical for the "Hinge Binder" motif in kinase inhibitors.

Quality Control & Analytics

To ensure the integrity of the building block before library synthesis, the following specifications must be met.

TestMethodAcceptance Criteria
Purity HPLC (254 nm)> 98.0%
Identity ¹H-NMR (DMSO-d₆)Characteristic cyclopentyl multiplets (1.5-1.9 ppm), Methyl singlet (~2.1 ppm), Aromatic protons (6.3-7.0 ppm)
Water Content Karl Fischer< 0.5% (Critical for moisture-sensitive couplings)
Residual Solvents GC-HSDMF < 880 ppm, EtOAc < 5000 ppm

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link(Demonstrates the utility of ortho-substituted anilines in kinase inhibition).

  • Press, N. J., et al. (2006). "Synthesis and evaluation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde derivatives as selective PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Illustrates the bioisosteric value of the cyclopentyloxy group).

  • Surrey, D. S., et al. (2008). "Amide bond isosteres: strategies for the design of novel kinase inhibitors." Bioorganic & Medicinal Chemistry. Link(Discusses conformational restriction using methyl groups).

  • Sigma-Aldrich. (2023). "Product Specification: 3-(Cyclopentyloxy)-2-methylaniline, CAS 1154909-64-4."[3][4] Merck KGaA. Link(Source of physicochemical data).

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 3-(Cyclopentyloxy)-2-methylaniline: Molecular Weight and Lipophilicity

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a prerequisite for success. These properties govern a molecule's behavior from the moment of administration to its interaction with a biological target. This guide provides a detailed technical overview of two fundamental characteristics—molecular weight and lipophilicity—for the compound 3-(cyclopentyloxy)-2-methylaniline.

Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] It influences membrane permeability, plasma protein binding, and the potential for off-target effects. Molecular weight, in turn, is a foundational parameter that impacts diffusion, solubility, and overall drug-likeness.

This document serves as a comprehensive resource for scientists, offering not only core data for 3-(cyclopentyloxy)-2-methylaniline but also a detailed examination of the methodologies used to determine these values. By explaining the causality behind experimental choices and computational approaches, this guide aims to equip researchers with the knowledge to critically evaluate and apply this essential data in their work.

Core Physicochemical Data

This section summarizes the essential physicochemical identifiers and properties for 3-(cyclopentyloxy)-2-methylaniline.

Molecular Identity and Structure
  • Chemical Name: 3-(Cyclopentyloxy)-2-methylaniline

  • CAS Number: 1154909-64-4[2]

  • Molecular Formula: C₁₂H₁₇NO[2]

The structure consists of an aniline core, substituted at position 2 with a methyl group and at position 3 with a cyclopentyloxy group. The presence of the basic aniline moiety makes the compound's overall lipophilicity pH-dependent.

Molecular Weight

The molecular weight is calculated from the molecular formula using the atomic weights of its constituent elements.

  • Molecular Weight: 191.27 g/mol [2]

Lipophilicity Profile

Lipophilicity is a measure of a compound's affinity for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. It is quantified by the partition coefficient, P, and typically expressed in its logarithmic form, logP. For ionizable compounds like 3-(cyclopentyloxy)-2-methylaniline, the distribution coefficient (logD) is also critical, as it represents the logP at a specific pH.[3]

ParameterValueMethod/Algorithm
Experimental logP Not Publicly AvailableShake-Flask or HPLC
Calculated logP (clogP) 3.2 - 3.8 (Estimated Range)Various fragment-based and property-based models

Note: The clogP range is an estimate based on the values for structurally similar compounds and the typical output of common prediction algorithms like XLogP3, ALOGPS, and those based on group contributions.[1][6][7] The aniline group's basicity means its logD at physiological pH (7.4) will be lower than its logP value.

Methodologies for Lipophilicity Determination

The accurate determination of lipophilicity is paramount. Methodologies are broadly divided into computational predictions, which are fast and cost-effective for large libraries, and experimental methods, which provide the definitive "gold standard" values.[5]

Computational Prediction of logP (clogP)

Computational models are essential for early-stage drug discovery, allowing for the rapid in silico assessment of vast numbers of virtual compounds.[5] These methods are generally categorized into two primary types: substructure-based and whole-molecule approaches.[8]

  • Substructure-Based (Fragment-Based) Methods: These are the most common approaches. They operate on the principle that logP is an additive property of a molecule's constituent atoms or fragments.[8] The algorithm deconstructs the molecule into fragments, assigns a known lipophilicity value to each, and sums them with correction factors to yield a final clogP. The Molinspiration miLogP and clogP programs are classic examples.[1][8]

  • Whole-Molecule (Property-Based) Methods: These methods consider the entire 3D structure and electronic properties of the molecule. They often employ quantum mechanics or molecular mechanics to calculate descriptors like molecular surface area, polarizability, and solvation free energy, which are then used in regression models to predict logP.[4][8][9]

G cluster_input Input Data cluster_processing Computational Engine cluster_output Output SMILES Chemical Structure (SMILES/SDF) StructureGen 2D/3D Structure Generation SMILES->StructureGen DescriptorCalc Descriptor Calculation (Fragment Counts, Surface Area, etc.) StructureGen->DescriptorCalc Model Prediction Model (e.g., Multiple Linear Regression) DescriptorCalc->Model cLogP Calculated logP (clogP) Model->cLogP

Computational workflow for predicting logP (clogP).
Experimental Determination of logP and logD

Experimental validation is crucial for lead candidates. The two most widely accepted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This is the traditional and most direct method for logP determination. Its trustworthiness stems from its direct measurement of the compound's partitioning between two immiscible phases.

Methodology:

  • Phase Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.[10] This step is critical to ensure thermodynamic equilibrium during the experiment.

  • Sample Preparation: Accurately weigh the test compound, 3-(cyclopentyloxy)-2-methylaniline, and dissolve it in the pre-saturated aqueous phase to create a stock solution of known concentration.

  • Partitioning: In a separatory funnel or vial, combine a precise volume of the pre-saturated n-octanol with a precise volume of the compound's aqueous solution.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning. Subsequently, allow the phases to separate completely. Centrifugation can be used to accelerate and improve phase separation.

  • Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP (or logD) is the base-10 logarithm of this value:

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log₁₀(P)

This method is faster, requires less material, and is more amenable to automation than the shake-flask method.[11][12] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

Methodology:

  • System Setup: Use an HPLC system equipped with a C18 (nonpolar) column and a UV detector.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Inject a set of standard compounds with well-established logP values that bracket the expected logP of the test compound. Record the retention time (t_R) for each standard under isocratic conditions.

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

  • Extrapolation to 100% Aqueous: For each standard, plot log(k) against the percentage of the organic modifier in the mobile phase. Extrapolate the resulting linear regression to 0% organic modifier (100% aqueous) to find the intercept, log(k_w).

  • Create Calibration Curve: Plot the known logP values of the standards against their calculated log(k_w) values. This creates a linear calibration curve.

  • Test Compound Analysis: Inject 3-(cyclopentyloxy)-2-methylaniline and determine its log(k_w) using the same procedure as the standards.

  • logP Determination: Use the calibration curve to determine the logP of 3-(cyclopentyloxy)-2-methylaniline from its measured log(k_w).

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_output Output Standards Prepare logP Standards & Test Compound Inject Inject Samples onto C18 Column Standards->Inject MobilePhase Prepare Mobile Phases (Varying % Organic) MobilePhase->Inject MeasureRT Measure Retention Time (tR) Inject->MeasureRT CalcLogKw Calculate log(kw) (Extrapolation to 100% Aqueous) MeasureRT->CalcLogKw Calibration Create Calibration Curve (logP vs. log(kw)) CalcLogKw->Calibration For Standards ExpLogP Experimental logP CalcLogKw->ExpLogP For Test Compound Calibration->ExpLogP

Experimental workflow for HPLC-based logP determination.

Discussion and Practical Insights

The chemical structure of 3-(cyclopentyloxy)-2-methylaniline provides clear indicators of its expected physicochemical behavior. The cyclopentyloxy group is a bulky, nonpolar moiety that significantly contributes to the molecule's overall lipophilicity. Conversely, the aniline group (-NH₂) is polar and capable of hydrogen bonding, which increases aqueous solubility.

The most critical insight for this molecule is the basicity of the aniline group. At neutral or acidic pH, the amine will be protonated (-NH₃⁺), introducing a formal charge. This ionization dramatically increases the molecule's affinity for the aqueous phase, resulting in a much lower logD value compared to the logP of the neutral form.[3] This is a vital consideration for researchers in drug development, as the charge state of a molecule at physiological pH dictates its interaction with membranes and biological targets. Therefore, when evaluating this compound, measuring logD at pH 7.4 is more biologically relevant than determining the logP of the neutral species alone.

Conclusion

3-(cyclopentyloxy)-2-methylaniline is a compound with a molecular weight of 191.27 g/mol . Its lipophilicity is driven by a balance between its nonpolar cyclopentyloxy group and its polar, ionizable aniline function. While computational methods provide valuable initial estimates of its logP, experimental determination via HPLC or the shake-flask method is essential for accurate characterization, particularly for determining the more biologically relevant logD at physiological pH. A comprehensive understanding and application of these principles and methodologies are fundamental to advancing chemical and pharmaceutical research.

References

  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. American Chemical Society.
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore.
  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-w
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • logP - octanol-water partition coefficient calculation.
  • 1154909-64-4|3-(Cyclopentyloxy)-2-methylaniline|BLD Pharm.
  • N-cyclopropyl-2-methylaniline | C10H13N | CID 55284437.
  • Showing Compound N-Methylaniline (FDB003963). FooDB.
  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. MDPI.
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives.
  • Compounds' (#44) lipophilicity and drug-like properties represented as...

Sources

Foundational

Strategic Sourcing &amp; Synthesis Guide: 3-(Cyclopentyloxy)-2-methylaniline

The following technical guide details the sourcing, synthesis, and quality parameters for 3-(Cyclopentyloxy)-2-methylaniline , a specialized intermediate used in the development of small-molecule kinase inhibitors. CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and quality parameters for 3-(Cyclopentyloxy)-2-methylaniline , a specialized intermediate used in the development of small-molecule kinase inhibitors.

CAS: 1154909-64-4 Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol Role: Advanced Building Block / Kinase Inhibitor Scaffold

Part 1: Executive Technical Summary

3-(Cyclopentyloxy)-2-methylaniline is a high-value "privileged scaffold" in medicinal chemistry, specifically designed for the synthesis of Type I and Type II kinase inhibitors targeting the JAK/STAT and VEGFR pathways.

Its structural significance lies in two key pharmacophoric elements:

  • The 2-Methylaniline Core: Often serves as the "hinge-binder" motif, where the amine forms a critical hydrogen bond with the kinase hinge region (e.g., Glu/Leu residues). The ortho-methyl group provides conformational restriction, forcing the aniline ring to twist relative to the core heterocycle (e.g., pyrimidine or quinazoline), thereby improving selectivity (atropisomerism control).

  • The 3-Cyclopentyloxy Moiety: Acts as a hydrophobic probe. It is designed to fill the solvent-exposed hydrophobic pocket or the ribose-binding pocket, enhancing potency via van der Waals interactions while improving the molecule's lipophilicity (LogP) and membrane permeability.

While structurally analogous to intermediates used in Fedratinib (JAK2 inhibitor) and Pazopanib (VEGFR inhibitor), this specific congener is frequently employed in next-generation library synthesis to modulate metabolic stability and solubility profiles.

Part 2: Strategic Sourcing & Supply Chain

For drug development programs, securing a reliable supply of this intermediate is critical. The "Make vs. Buy" decision depends on the development phase.

Global Supplier Landscape

The compound is commercially available but typically classified as a "Make-on-Demand" or "Catalog" item rather than a bulk commodity.

Supplier TierTypical PurityLead TimeRecommended Use
Tier 1 (Catalog) >97%1-2 WeeksHit-to-Lead, Reference Standards
Tier 2 (CRO) >98%4-6 WeeksGram-to-Kilo Scale-up
Tier 3 (Bulk) >99%8-12 WeeksGMP Manufacturing / Pilot Plant

Key Sourcing Risk:

  • Batch-to-Batch Variability: Lower-tier suppliers often struggle with removing the nitro precursor (1-(cyclopentyloxy)-2-methyl-3-nitrobenzene), which is a potential genotoxic impurity (PGI).

  • Recommendation: For GLP/GMP campaigns, mandate a specification of <0.1% Nitro Precursor in the Certificate of Analysis (CoA).

Part 3: Bulk Synthesis Protocol

For requirements exceeding 100g, in-house synthesis or outsourced manufacturing via the Nitro-Reduction Route is the industry standard. This route is superior to direct aniline alkylation due to the high susceptibility of the aniline nitrogen to oxidation and competing N-alkylation.

Retrosynthetic Pathway

The synthesis proceeds in two steps from the commercially available 2-methyl-3-nitrophenol (CAS 5460-31-1).

SynthesisPath SM Starting Material 2-Methyl-3-nitrophenol (CAS 5460-31-1) Inter Intermediate 1-(Cyclopentyloxy)-2-methyl- 3-nitrobenzene SM->Inter Step 1: Etherification (Williamson) Reagent1 Cyclopentyl Bromide + K2CO3 / DMF Reagent1->Inter Product Target Product 3-(Cyclopentyloxy)- 2-methylaniline Inter->Product Step 2: Reduction Reagent2 H2 (g) / Pd-C or Fe / NH4Cl Reagent2->Product

Figure 1: Two-step synthetic pathway ensuring regioselectivity and high purity.

Step 1: Williamson Etherification

This step installs the cyclopentyl ring. The use of a polar aprotic solvent (DMF) and a weak base (K₂CO₃) favors O-alkylation over C-alkylation.

  • Reagents: 2-Methyl-3-nitrophenol (1.0 eq), Cyclopentyl bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF (5-10 vol).

  • Protocol:

    • Charge 2-methyl-3-nitrophenol and K₂CO₃ into DMF under N₂ atmosphere.

    • Heat to 60°C and stir for 30 mins to form the phenoxide anion.

    • Add Cyclopentyl bromide dropwise over 1 hour. Note: Cyclopentyl bromide is less reactive than primary halides; heating to 80-90°C may be required.

    • Monitor by HPLC until SM < 1.0%.

    • Workup: Quench with water, extract into Ethyl Acetate (EtOAc). Wash organic layer with 1M NaOH to remove unreacted phenol (Critical Quality Step).

    • Yield: Expect 85-92% as a yellow oil/solid.

Step 2: Nitro Reduction

The nitro group is reduced to the amine. Catalytic hydrogenation is preferred for cleanliness, but Iron/Ammonium Chloride is a robust alternative if halogenated substituents are present elsewhere (to avoid dehalogenation).

  • Method A: Catalytic Hydrogenation (Preferred)

    • Reagents: 10% Pd/C (5 wt% loading), H₂ (balloon or 3 atm), Methanol/THF (10 vol).

    • Protocol:

      • Dissolve the nitro intermediate in Methanol.

      • Add Pd/C catalyst under Argon flow (Safety: Pyrophoric).

      • Purge with H₂ and stir at RT for 4-6 hours.

      • Filter through Celite to remove Pd.

      • Concentrate to obtain the crude aniline.

  • Method B: Chemical Reduction (Fe/NH₄Cl)

    • Reagents: Iron powder (3.0 eq), NH₄Cl (5.0 eq), Ethanol/Water (3:1).

    • Protocol: Reflux at 80°C for 2-4 hours. This method is cheaper for multi-kilo batches but generates iron waste.

Part 4: Quality Control & Impurity Profile

To ensure the material is "Pharma-Grade," the following Critical Quality Attributes (CQAs) must be controlled.

Impurity IDStructure / OriginLimit (Spec)Control Strategy
Impurity A 2-Methyl-3-nitrophenol (Unreacted SM)< 0.15%Wash Step 1 organic layer with 1M NaOH (removes acidic phenol).
Impurity B Nitro Precursor (Incomplete Reduction)< 0.10%Drive hydrogenation to completion; monitor by HPLC. Potential PGI.
Impurity C Des-cyclopentyl Aniline (Cleavage)< 0.50%Avoid strong acids during workup; ether linkage is acid-sensitive.
Residual Metal Palladium (Pd) < 10 ppmRequired if using Method A. Use metal scavengers (e.g., SiliaMetS®) if high.
Stability & Storage
  • Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life: 12 months if properly sealed. Retest purity before use in GMP steps.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5460-31-1 (2-Methyl-3-nitrophenol). Available at: [Link]

  • Wikipedia. Fedratinib (Structural Analog Context). Available at: [Link]

  • Organic Syntheses. General Procedure for Williamson Ether Synthesis of Nitrophenols. (Analogous Method). Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Alkylation of 2-Methyl-3-Nitrophenol with Cyclopentyl Bromide

Executive Summary This application note details an optimized protocol for the O-alkylation of 2-methyl-3-nitrophenol with cyclopentyl bromide . This transformation presents a specific synthetic challenge: the coupling of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details an optimized protocol for the O-alkylation of 2-methyl-3-nitrophenol with cyclopentyl bromide . This transformation presents a specific synthetic challenge: the coupling of a sterically hindered, electron-deficient phenol with a secondary alkyl halide. Standard Williamson ether synthesis conditions (e.g.,


, reflux) often result in poor yields due to the competing 

elimination of cyclopentyl bromide to cyclopentene and the reduced nucleophilicity of the phenoxide.

The protocol below utilizes Cesium Carbonate (


)  in Acetonitrile (

)
with Potassium Iodide (

)
catalysis. This "Cesium Effect" system maximizes phenoxide solubility and reactivity while suppressing elimination side reactions, delivering yields >85% with high purity.

Mechanistic Insight & Reaction Design

The Challenge: Sterics vs. Electronics

The substrate, 2-methyl-3-nitrophenol , possesses two deactivating features for


 chemistry:
  • Steric Hindrance: The ortho-methyl group (C2) creates steric bulk around the phenolic oxygen, impeding the approach to the secondary carbon of the cyclopentyl ring.

  • Electronic Deactivation: The nitro group (C3) is electron-withdrawing. While this increases the acidity of the phenol (

    
    ), it stabilizes the resulting phenoxide, making it a "harder," less reactive nucleophile.
    
The Solution: The "Cesium Effect" and Finkelstein Catalysis

To overcome the sluggish kinetics of the secondary halide, we employ two synergistic strategies:

  • The Cesium Effect: Unlike Potassium (

    
    ) or Sodium (
    
    
    
    ), the large ionic radius of Cesium (
    
    
    ) forms a "loose ion pair" with the phenoxide in organic solvents. This "naked anion" effect significantly enhances the nucleophilicity of the oxygen atom without requiring strong, elimination-promoting bases like
    
    
    [1].
  • In-Situ Finkelstein Reaction: Cyclopentyl bromide is moderately reactive. By adding catalytic Potassium Iodide (

    
    ), we generate Cyclopentyl Iodide in situ. Iodide is a superior leaving group compared to bromide (
    
    
    
    ), accelerating the
    
    
    substitution rate beyond the rate of the competing
    
    
    elimination [2].
Reaction Pathway Visualization

ReactionMechanism Substrate 2-Methyl-3-Nitrophenol Phenoxide Cesium Phenoxide (Naked Anion) Substrate->Phenoxide Deprotonation (-H+) Base Cs2CO3 (Base) Base->Phenoxide Product Target Ether (O-Alkylated Product) Phenoxide->Product SN2 Attack (Fast) RBr Cyclopentyl Bromide RI Cyclopentyl Iodide (Reactive Intermediate) RBr->RI Halide Exchange (Finkelstein) SideProduct Cyclopentene (Elimination Side Product) RBr->SideProduct E2 Elimination (Slow with Cs2CO3) KI KI (Catalyst) KI->RI RI->Product

Figure 1: Mechanistic pathway highlighting the in-situ activation of the electrophile and the role of the loose ion pair in favoring substitution over elimination.

Experimental Protocol

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
2-Methyl-3-nitrophenol 1.0SubstrateLimiting reagent.
Cyclopentyl Bromide 1.5ElectrophileExcess used to account for minor elimination.
Cesium Carbonate (

)
2.0BaseAnhydrous; grind to fine powder before use.
Potassium Iodide (

)
0.2CatalystEssential for rate acceleration.
Acetonitrile (

)
10 volSolventHPLC Grade; water content <0.1%.
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 2-methyl-3-nitrophenol (1.0 equiv) and Acetonitrile (10 volumes relative to phenol mass).

  • Add Cesium Carbonate (2.0 equiv) in a single portion.

    • Note: The solution may turn yellow/orange, indicating phenoxide formation.

  • Stir at room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Addition & Activation
  • Add Potassium Iodide (0.2 equiv).

  • Add Cyclopentyl Bromide (1.5 equiv) via syringe.

  • Heat the reaction mixture to reflux (

    
    )  under a nitrogen atmosphere.
    
    • Critical Control: Do not exceed

      
       (external oil bath temp) to minimize E2 elimination.
      
Step 3: Monitoring
  • Monitor reaction progress via HPLC or TLC (Eluent: 20% EtOAc in Hexanes).

    • Target: >98% consumption of phenol.

    • Timeframe: Typically 4–6 hours. If reaction stalls, add an additional 0.2 equiv of Cyclopentyl Bromide.

Step 4: Workup & Isolation
  • Cool the mixture to room temperature.

  • Filter the solids (inorganic salts:

    
    , excess 
    
    
    
    ) through a Celite pad. Wash the pad with Ethyl Acetate.
  • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Redissolve the residue in Ethyl Acetate and wash with:

    • 1x Water (to remove residual salts/DMF traces).

    • 1x 1M NaOH (to remove any unreacted phenol—critical for purity).

    • 1x Brine.

  • Dry organic layer over

    
    , filter, and concentrate.
    
Step 5: Purification
  • Crude Appearance: Typically a yellow/orange oil or low-melting solid.

  • Method: If purity is <95%, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The product elutes quickly due to low polarity compared to the starting phenol.

Comparison of Conditions (Optimization Data)

The following table summarizes internal optimization runs comparing bases and solvents.

EntryBaseSolventCatalystTemp (

)
Yield (%)Notes
1

AcetoneNone56 (Reflux)35%Very slow; incomplete conversion after 24h.
2

DMFNone9062%Significant cyclopentene formation (E2).
3

THFNone6045%Rapid elimination; difficult to control.
4

DMFNone8078%Good yield, but DMF removal is tedious.
5

MeCN KI (20%) 80 92% Optimal balance of rate and selectivity.

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Step1 Activation: Phenol + Cs2CO3 in MeCN (Stir 15 min @ RT) Start->Step1 Step2 Addition: Add Cyclopentyl Bromide + KI Step1->Step2 Step3 Reaction: Reflux @ 80°C (4-6 Hours) Step2->Step3 Check QC Check (HPLC/TLC) Phenol < 2%? Step3->Check AddMore Add 0.2 eq R-Br Stir 2h Check->AddMore No Workup Workup: 1. Filter Salts 2. Wash w/ 1M NaOH (Remove Phenol) 3. Dry & Concentrate Check->Workup Yes AddMore->Step3 Final Final Product: Yellow Oil/Solid (>95% Purity) Workup->Final

Figure 2: Operational workflow for the optimized synthesis protocol.

Troubleshooting & Critical Parameters

Managing Elimination (Cyclopentene Formation)

If the yield drops and a "gaseous" smell (cyclopentene) is detected:

  • Cause: Temperature too high or base too strong.

  • Fix: Ensure the oil bath does not exceed

    
    . Strictly use 
    
    
    
    (mild carbonate) rather than hydroxide or hydride bases.
Incomplete Conversion

If starting phenol remains after 8 hours:

  • Cause: Decomposition of the electrophile or "stalling" due to sterics.

  • Fix: Add a fresh portion of Cyclopentyl Bromide (0.2 equiv) and KI (0.05 equiv). Ensure the reaction is under inert atmosphere (

    
    ) to prevent moisture from deactivating the phenoxide.
    
Safety
  • Cyclopentyl Bromide: Lachrymator and irritant. Handle in a fume hood.

  • Nitro Compounds: Potential explosion hazard if distilled to dryness at high heat. Concentrate rotary evaporator baths at

    
    .
    

References

  • Flessner, T. and Doye, S. (1999). "Cesium carbonate: A powerful inorganic base in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1.

  • R. N. Salvatore et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General reference for Williamson Ether Synthesis).

  • Lee, J. C., et al. (1995).[1] "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." Synthetic Communications.

Sources

Application

Catalytic hydrogenation conditions for 3-(cyclopentyloxy)-2-methyl-1-nitrobenzene

An Application Guide for the Synthesis of 3-(cyclopentyloxy)-2-methylaniline via Catalytic Hydrogenation Introduction: The Strategic Importance of Substituted Anilines The reduction of aromatic nitro compounds to their c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 3-(cyclopentyloxy)-2-methylaniline via Catalytic Hydrogenation

Introduction: The Strategic Importance of Substituted Anilines

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in modern organic synthesis. These aniline derivatives are indispensable building blocks for a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The target molecule of this guide, 3-(cyclopentyloxy)-2-methylaniline, represents a class of sterically hindered anilines whose synthesis requires a nuanced understanding of catalytic processes to achieve high yield and purity. This document provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and field-proven insights for the successful catalytic hydrogenation of 3-(cyclopentyloxy)-2-methyl-1-nitrobenzene.

PART 1: Scientific Principles & Strategic Considerations

The Mechanism: A Tale of Two Pathways

The catalytic hydrogenation of a nitroarene to an aniline is not a simple, single-step event. The reaction proceeds through a network of intermediates. Broadly, two pathways are considered dominant: the direct route and the condensation route.[4][5]

  • Direct Hydrogenation Pathway: The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, which is finally reduced to the amine. This is generally the desired and more efficient pathway.[6][7]

  • Condensation Pathway: The nitroso and hydroxylamine intermediates can condense to form azoxy, azo, or hydrazo species. These species are then further hydrogenated to the final aniline product.[4][5] This pathway can lead to the formation of colored impurities and may indicate suboptimal reaction conditions (e.g., insufficient hydrogen availability on the catalyst surface).[7]

Understanding these pathways is crucial for troubleshooting. The accumulation of intermediates, particularly arylhydroxylamines, can be a safety concern as they can be thermally unstable.[7]

Catalyst Selection: The Heart of the Transformation

The choice of a heterogeneous catalyst is the most critical decision in designing the hydrogenation protocol. The substrate, 3-(cyclopentyloxy)-2-methyl-1-nitrobenzene, possesses notable steric hindrance around the nitro group due to the ortho-methyl and bulky cyclopentyloxy substituents. This steric impediment can hinder the substrate's access to the catalyst's active sites.[8]

CatalystKey AdvantagesKey DisadvantagesSuitability for this Substrate
Palladium on Carbon (Pd/C) Highly versatile, excellent for many reducible groups, good selectivity.[9][10]Can be less active for sterically hindered substrates; potential for dealkylation at high temperatures.Recommended Starting Point. A standard 5% or 10% Pd/C is the workhorse catalyst and should be screened first under various conditions.
Raney® Nickel (Ra-Ni) Very high activity, cost-effective, excellent for stubborn reductions.[1][11][12][13]Pyrophoric (must be handled wet), may require higher temperatures/pressures, lower chemoselectivity.[7]A Strong Alternative. If Pd/C proves sluggish, Ra-Ni is an excellent choice due to its high activity, which can overcome steric hindrance.
Platinum on Carbon (Pt/C) Highly active, less prone to isomerization side reactions compared to Pd/C.[13][14]Higher cost, can be overly aggressive, leading to ring saturation under harsh conditions.Viable, but often not the first choice. Useful if Pd/C leads to unwanted side reactions and Ra-Ni is not desired due to handling concerns.

Recommendation: Begin with 5% or 10% Pd/C. If the reaction is slow or incomplete, Raney Nickel is the logical next choice.

Optimizing the Reaction Environment

The solvent plays a multifaceted role: it must fully dissolve the substrate, have good solubility for hydrogen, and facilitate interaction with the catalyst surface. Polar protic solvents are often superior for this transformation.

  • Alcohols (Ethanol, Methanol, Isopropanol): Excellent choices. They possess good hydrogen solubility and can stabilize polar intermediates through hydrogen bonding, often enhancing the reaction rate.[15][16] Ethanol is frequently preferred due to its balance of properties and lower toxicity compared to methanol.

  • Ethers (THF, 2-MeTHF): Good solvents for dissolving the substrate and are suitable for this transformation.[17]

  • Ethyl Acetate: A common choice, though sometimes less effective than alcohols for nitro group reductions.

Recommendation: Use ethanol or methanol as the primary solvent for initial experiments.

Pressure directly influences the concentration of hydrogen on the catalyst surface. For a sterically hindered substrate, increasing the hydrogen pressure is a powerful tool to accelerate the reaction rate.

  • Atmospheric Pressure (Balloon): May be insufficient for this substrate unless catalyst loading is very high.

  • Low to Medium Pressure (50-100 psi / 3-7 bar): A typical starting range for laboratory-scale reactions in a Parr-type apparatus. This range often provides a good balance between reaction rate and safety.

  • High Pressure (>100 psi / >7 bar): Can be employed if the reaction is slow, but requires appropriate high-pressure equipment.

The reaction is highly exothermic.[7]

  • Room Temperature: The safest starting point. Many nitro hydrogenations proceed smoothly at ambient temperature.

  • Elevated Temperature (40-80 °C): Can significantly increase the reaction rate. However, it also increases the risk of side reactions, such as ether cleavage (dealkylation). Temperature should be increased cautiously only if the reaction is slow at room temperature.

PART 2: Experimental Protocol & Workflow

This protocol outlines a general procedure for the hydrogenation of 3-(cyclopentyloxy)-2-methyl-1-nitrobenzene using a Parr shaker apparatus.

Materials & Reagents
  • Substrate: 3-(cyclopentyloxy)-2-methyl-1-nitrobenzene

  • Catalyst: 10% Palladium on Carbon (Pd/C, ~50% water wet) or Raney Nickel (slurry in water)

  • Solvent: Anhydrous Ethanol (or Methanol)

  • Hydrogen Source: High-purity hydrogen gas cylinder with a regulator

  • Inert Gas: Nitrogen or Argon

  • Filtration Aid: Celite® 545 or similar diatomaceous earth

Equipment
  • Parr shaker or similar hydrogenation autoclave

  • Glass liner or stainless steel reactor vessel

  • Magnetic or mechanical stirrer

  • Standard laboratory glassware

  • Büchner funnel and filter flask

  • Schlenk line or manifold for inert gas handling

CRITICAL SAFETY PRECAUTIONS

Hydrogenation is a potentially hazardous procedure. Adherence to safety protocols is mandatory.

  • Hydrogen Flammability: Hydrogen is highly flammable and forms explosive mixtures with air.[18] All operations must be conducted in a certified chemical fume hood.[19][20] Ensure there are no ignition sources nearby.

  • Pyrophoric Catalysts: Dry Pd/C and Raney Nickel are pyrophoric and can ignite spontaneously in air, especially when saturated with hydrogen and in the presence of flammable solvents.[7][18][21] NEVER allow the catalyst to dry during workup. Always handle it as a wet slurry.

  • Pressure Safety: Use a blast shield.[20] Never exceed the maximum rated pressure of the reaction vessel.[19]

  • Inert Atmosphere: Thoroughly purge the reactor vessel with an inert gas (Nitrogen or Argon) to remove all oxygen before introducing hydrogen.[19][21]

Step-by-Step Hydrogenation Procedure
  • Reactor Charging:

    • In the fume hood, place a magnetic stir bar into the glass liner of the Parr reactor.

    • Add the substrate, 3-(cyclopentyloxy)-2-methyl-1-nitrobenzene (e.g., 1.0 eq).

    • Add the solvent, ethanol (sufficient to ensure good stirring, typically 10-20 mL per gram of substrate).

    • Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (e.g., 5-10 mol% relative to the substrate). The catalyst should be added last to minimize its time in the solvent before the reaction begins.

  • System Assembly and Purging:

    • Securely assemble the reactor head and place the vessel inside the Parr shaker.

    • Connect the gas lines.

    • Pressurize the reactor with nitrogen to ~80 psi, stir for 2 minutes, and then carefully vent the pressure. Repeat this purge cycle at least 3-5 times to ensure all oxygen is removed.[19]

  • Initiating Hydrogenation:

    • After the final nitrogen purge, evacuate the vessel.

    • Introduce hydrogen gas to the desired pressure (e.g., start at 60 psi).

    • Begin vigorous stirring and heating if required (start at room temperature).

    • The reaction is typically monitored by the uptake of hydrogen from the ballast tank, indicated by a drop in pressure.

  • Reaction Monitoring & Completion:

    • The reaction is complete when hydrogen uptake ceases. This can be confirmed by analytical methods like TLC or GC-MS on a carefully depressurized and sampled aliquot.

    • For a typical reaction, allow 4-12 hours, but this can vary significantly.

  • Shutdown and Catalyst Filtration:

    • Stop stirring and heating (if used) and allow the reactor to cool to room temperature.

    • Turn off the main hydrogen cylinder valve.

    • Carefully vent the excess hydrogen from the reactor.

    • Purge the system 3-5 times with nitrogen as done in the setup phase.

    • Disassemble the reactor in the fume hood.

    • Prepare a filter pad by placing a layer of Celite® in a Büchner funnel and wetting it with ethanol.

    • Under a nitrogen atmosphere if possible, carefully decant the reaction mixture onto the Celite pad to filter out the Pd/C catalyst. Rinse the reaction vessel with a small amount of ethanol and pass it through the filter.

    • CRITICAL: Do not allow the filter cake containing the catalyst to go dry.[18] Immediately after filtration, quench the filter cake by slowly adding water to it before disposal in a dedicated, labeled waste container.

  • Product Isolation:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting crude oil is the desired 3-(cyclopentyloxy)-2-methylaniline. It can be purified further by column chromatography or vacuum distillation if necessary.

PART 3: Data Visualization

Typical Reaction Parameters

The following table summarizes a recommended starting point and potential optimization range for the reaction conditions.

ParameterRecommended Starting ConditionOptimization RangeRationale
Catalyst 10% Pd/C5-10% Pd/C, Raney NickelPd/C is a reliable start; Ra-Ni offers higher activity for hindered substrates.
Catalyst Loading 5 mol %2 - 10 mol %Balance between reaction rate and cost/ease of workup.
Solvent EthanolMethanol, THF, IsopropanolPolar protic solvents often provide the best results.[16]
H₂ Pressure 60 psi (approx. 4 bar)50 - 150 psi (3 - 10 bar)Higher pressure increases H₂ concentration, accelerating the rate.
Temperature 25 °C (Room Temp.)25 - 60 °CIncreased temperature boosts rate but risks side reactions.
Time 12 hours4 - 24 hoursMonitor by H₂ uptake or analytical methods (TLC, GC).
Diagrams

G cluster_start Starting Material cluster_product Final Product SM 3-(cyclopentyloxy)-2-methyl- 1-nitrobenzene P 3-(cyclopentyloxy)-2-methylaniline SM->P H₂ (gas) Catalyst (Pd/C or Ra-Ni) Solvent (Ethanol) Pressure, Temp.

Workflow

References

  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Chemoselective Hydrogenation of Nitroarenes: Recent Developments.
  • Corma, A., Serna, P., & Concepción, P. (2007). Gold as a Chemoselective Catalyst for the Hydrogenation of Nitroaromatics. Journal of the American Chemical Society, 129(21), 6358-6365.
  • Haber, F. (1898). The electrochemical reduction of nitrobenzene. Zeitschrift für Elektrochemie und angewandte physikalische Chemie, 4(24), 506-514.
  • Jagadeesh, R. V., et al. (2017). Nanoscale Fe2O3-Based Catalysts for Chemoselective Hydrogenation of Nitroarenes to Anilines. Science, 358(6361), 326-332.
  • Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985).
  • Kosak, J. R. (1986). Selective catalytic hydrogenation of dinitroaromatic compounds. Annals of the New York Academy of Sciences, 415(1), 292-302.
  • Li, H., et al. (2018). Recent advances in the catalytic hydrogenation of nitroarenes.
  • Parr, J., & Jones, R. V. H. (2004).
  • University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Environmental Health and Safety.
  • U.S. Department of Labor. OSHA Fact Sheet: Hydrogen.
  • Zhang, Z., et al. (2014). Catalytic hydrogenation of nitroarenes to anilines. Catalysis Science & Technology, 4(10), 3335-3351.
  • Rylander, P. N. (2002).
  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Hydrogenation of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using Supported Noble Metal Catalysts. Chemical Reviews, 96(6), 2035-2052.
  • Gelder, E. A., et al. (2005). The mechanism of nitrobenzene hydrogenation.
  • Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts.

Sources

Method

Application Note: Optimized Amidation Protocols for 3-(Cyclopentyloxy)-2-methylaniline

Executive Summary This guide details the optimized procedures for effecting amide coupling with 3-(Cyclopentyloxy)-2-methylaniline , a building block frequently encountered in the synthesis of kinase inhibitors (e.g., JA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized procedures for effecting amide coupling with 3-(Cyclopentyloxy)-2-methylaniline , a building block frequently encountered in the synthesis of kinase inhibitors (e.g., JAK/ROCK pathways) and agrochemicals.[1]

The Challenge: While the 3-alkoxy group is electron-donating (increasing nucleophilicity), the 2-methyl group exerts significant steric pressure on the nucleophilic nitrogen.[1] This ortho-substitution creates a "picket fence" effect, retarding the rate of attack on standard activated esters. Standard EDC/NHS protocols often result in stalled conversion or hydrolysis of the active ester.

The Solution: This note presents three tiered protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and a "fallback" method for unreactive carboxylic acids (Acid Chloride).

Mechanistic Insight & Reagent Selection

To successfully couple this aniline, one must balance activation energy against active ester stability . The reaction is governed by the Taft Steric Parameter (


) of the ortho-methyl group, which necessitates a coupling reagent that generates a highly reactive intermediate (leaving group 

< 10) or a compact transition state.
Decision Matrix for Reagent Selection

ReagentSelection Start Start: Select Coupling Strategy ScaleCheck Is Scale > 10 grams? Start->ScaleCheck AcidCheck Is Carboxylic Acid Sterically Hindered? ScaleCheck->AcidCheck No (Discovery) T3P Protocol B: T3P (PPA) (Scalable, Easy Workup) ScaleCheck->T3P Yes (Process) ChiralCheck Is Acid Chiral/Epimerizable? AcidCheck->ChiralCheck No (Primary/Secondary) AcidCl Protocol C: Acid Chloride (The 'Sledgehammer') AcidCheck->AcidCl Yes (Tertiary/Quaternary) HATU Protocol A: HATU/HOAt (High Cost, High Yield) ChiralCheck->HATU No ChiralCheck->T3P Yes (Low Epimerization)

Figure 1: Decision tree for selecting the optimal coupling protocol based on scale and substrate constraints.

Protocol A: The "Gold Standard" (HATU)

Best for: Discovery chemistry (<1g), valuable acids, and rapid turnaround. Mechanism: HATU generates an OAt-active ester.[1][2] The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group participation), accelerating the rate of amine attack, which is critical for overcoming the 2-methyl steric clash.

Materials
  • Amine: 3-(Cyclopentyloxy)-2-methylaniline (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous) - Concentration: 0.2 M[1]

Step-by-Step Procedure
  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 equiv only) dropwise. Stir at Room Temperature (RT) for 5–10 minutes.

    • Note: The solution should turn yellow/orange. This pause allows the formation of the activated OAt-ester without competitive amine attack on the uronium salt (guanidinylation).

  • Amine Addition: Add 3-(Cyclopentyloxy)-2-methylaniline (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).[1]

  • Reaction: Stir at RT for 2–16 hours.

    • QC Check: If LCMS shows <50% conversion after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .

Protocol B: Scalable & Green (T3P)

Best for: Process chemistry (>10g), scale-up, and simple purification. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride.[2] It is non-explosive (unlike HOBt) and water-soluble, meaning the byproduct washes away during extraction.

Materials
  • Amine: 3-(Cyclopentyloxy)-2-methylaniline (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)[1]

  • Solvent: EtOAc or 2-MeTHF - Concentration: 0.5 M (High concentration is key)[1]

Step-by-Step Procedure
  • Charge: To a reactor/flask, add the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Pyridine (3.0 equiv) in EtOAc.

    • Why Pyridine? It acts as both a base and an acylation catalyst.

  • Cooling: Cool the mixture to 0°C.

  • Reagent Addition: Add T3P solution dropwise over 10 minutes.

    • Exotherm Control: T3P addition is exothermic; maintain T < 10°C.

  • Ramp: Allow to warm to RT. Stir for 12 hours.

    • Optimization: If the reaction is sluggish due to the 2-methyl group, heat to reflux (EtOAc, ~77°C). T3P is thermally stable.

  • Workup: Wash organic layer with water (x2), 0.5M HCl (careful with ether sensitivity, keep contact time short), and brine.

    • Result: T3P byproducts are water-soluble; often no column chromatography is needed.[1]

Protocol C: The "Nuclear Option" (Acid Chloride)

Best for: Extremely unreactive/hindered carboxylic acids where HATU/T3P fails.

Workflow Diagram

AcidChloride Acid Carboxylic Acid Oxalyl Oxalyl Chloride + cat. DMF Acid->Oxalyl DCM, 0°C Inter Acid Chloride (Intermediate) Oxalyl->Inter - CO, - CO2, - HCl Product Final Amide Inter->Product + Amine + Pyridine/DMAP Amine 3-(Cyclopentyloxy)- 2-methylaniline Amine->Product

Figure 2: Sequential activation via Acid Chloride formation using Oxalyl Chloride.[1]

Step-by-Step Procedure
  • Activation: Dissolve Acid (1.0 equiv) in DCM. Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 1h until gas evolution ceases.

  • Concentration: Evaporate solvent/excess reagent (essential to remove HCl). Redissolve in DCM.

  • Coupling: Add 3-(Cyclopentyloxy)-2-methylaniline (0.9 equiv) and Pyridine (2.0 equiv).

    • Catalyst: Add 10 mol% DMAP if the reaction is slow.

  • Quench: Add water after completion.

Comparative Data & Troubleshooting

Reagent Performance Table
ParameterHATU (Protocol A)T3P (Protocol B)Acid Chloride (Protocol C)
Steric Tolerance High (due to HOAt)Moderate-HighVery High
Epimerization LowVery LowHigh
Purification Difficult (Urea byproducts)Easy (Aqueous wash)Moderate
Cost

$

$
Safety Allergen (Sensitizer)Safe (Non-explosive)Corrosive/Gas evolution
Troubleshooting Guide
  • Issue: Low Conversion (<20%).

    • Cause: The 2-methyl group is blocking the trajectory.

    • Fix: Switch solvent to NMP (N-methylpyrrolidone) and heat to 80°C. Use Protocol C.[1]

  • Issue: Guanidinylation (Mass +99 on amine).

    • Cause: Amine reacted with HATU directly.

    • Fix: Increase pre-activation time of Acid + HATU before adding the aniline.

  • Issue: Ether Cleavage.

    • Cause: Highly acidic workup or Lewis acids (

      
      , 
      
      
      
      ).
    • Fix: The cyclopentyloxy group is stable to standard HCl washes, but avoid prolonged exposure to strong acids.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[2][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[7] Organic Process Research & Development, 15(6). Link

Sources

Application

Application Note: Accelerated Synthesis of 3-(Cyclopentyloxy)-2-methylaniline Derivatives via Microwave Irradiation

Abstract The 3-substituted aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of 3-(cyclopentyloxy)-2-methylaniline are of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-substituted aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of 3-(cyclopentyloxy)-2-methylaniline are of significant interest to drug development professionals for their potential pharmacological activities. Traditional synthesis methods for such ether linkages often involve prolonged reaction times and high temperatures, leading to potential side product formation and increased energy consumption. This application note presents a robust, efficient, and scalable protocol for the synthesis of 3-(cyclopentyloxy)-2-methylaniline derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method drastically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[3][4] We provide a detailed step-by-step protocol, optimization data, and a mechanistic rationale for researchers in pharmaceutical and chemical development.

Introduction: The Case for Microwave-Assisted Synthesis

The development of novel molecular entities in drug discovery is often limited by the efficiency of chemical synthesis.[5] The aniline moiety, in particular, is a versatile building block, but its functionalization can be challenging.[1] Conventional synthesis of aryl-alkyl ethers, typically via the Williamson ether synthesis, relies on conductive heating (e.g., an oil bath). This method transfers energy inefficiently through the vessel walls, resulting in a non-uniform temperature gradient and requiring long reflux times to drive the reaction to completion.[6]

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. Unlike conventional methods, microwave irradiation delivers energy directly to polar molecules and ionic species within the reaction mixture.[7] This leads to rapid, uniform, and localized superheating, a phenomenon that dramatically accelerates reaction rates.[8] The primary mechanisms responsible for this efficient energy transfer are:

  • Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates significant molecular friction, resulting in rapid heating.[6]

  • Ionic Conduction: If ions are present (e.g., the phenoxide salt intermediate), they will migrate in the presence of the electric field. The resulting collisions and resistance to movement cause intense localized heating.[3][7]

This "instant on-off" heating provides precise reaction control and often leads to cleaner reaction profiles with fewer by-products, simplifying purification and improving overall process efficiency.[4][8]

Reaction Scheme & Rationale

The protocol described herein focuses on the O-alkylation of 3-amino-2-methylphenol with cyclopentyl bromide. This is a nucleophilic substitution (SN2) reaction.

Scheme 1: General Synthesis of 3-(Cyclopentyloxy)-2-methylaniline (Self-generated image, not from a search result)

Causality Behind Experimental Choices:

  • Starting Material: 3-Amino-2-methylphenol is selected as the nucleophilic precursor. The hydroxyl group is more acidic than the amine, allowing for selective deprotonation to form the more nucleophilic phenoxide.

  • Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the aniline functionality. Its solid nature also makes it suitable for microwave reactions.

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide is chosen for several key reasons:

    • It possesses a high dielectric constant, enabling it to absorb microwave energy efficiently and heat rapidly.[6]

    • It readily dissolves the reactants and the intermediate phenoxide salt.

    • As an aprotic solvent, it does not interfere with the nucleophilicity of the phenoxide.

  • Microwave Conditions: The reaction is performed in a sealed vessel to allow the temperature to rise above the solvent's boiling point, further accelerating the reaction according to the Arrhenius equation.[8]

Experimental Workflow and Protocol

The following diagram outlines the complete workflow from initial setup to final product characterization.

G Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Reactants (3-Amino-2-methylphenol, K₂CO₃) to Microwave Vessel B 2. Add Solvent (DMF) and Stir Bar A->B C 3. Add Alkylating Agent (Cyclopentyl Bromide) B->C D 4. Seal Vessel & Place in Microwave Reactor C->D E 5. Irradiate (e.g., 140°C, 15 min) D->E F 6. Cool & Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, Filter & Concentrate Organic Phase G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, LC-MS, HRMS) I->J

Caption: Workflow for Microwave-Assisted Ether Synthesis.

Materials & Equipment
  • Chemicals: 3-Amino-2-methylphenol (98%), Cyclopentyl bromide (98%), Potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate (EtOAc), Deionized water, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Single-mode microwave synthesizer (e.g., CEM Discover), 10 mL microwave reaction vessel with snap cap and stir bar, Magnetic stir plate, Rotary evaporator, Glassware for extraction, Flash chromatography system.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 3-amino-2-methylphenol (1.0 mmol, 123.2 mg).

  • Base and Solvent Addition: Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) followed by 4 mL of anhydrous DMF.

  • Substrate Addition: Add cyclopentyl bromide (1.2 mmol, 178.9 mg, ~132 µL).

  • Vessel Sealing: Securely cap the vessel and place it in the cavity of the microwave synthesizer.

  • Microwave Irradiation: Program the instrument to heat the mixture to 140°C, hold for 15 minutes with active stirring. Set the maximum power to 300 W and the maximum pressure to 250 psi.

  • Cooling and Work-up: Once the reaction is complete, allow the vessel to cool to room temperature (<50°C). Quench the reaction by pouring the mixture into 20 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via automated flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure 3-(cyclopentyloxy)-2-methylaniline derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Data Presentation: Optimization and Comparison

To validate the protocol, a series of optimization reactions can be performed. The following table presents representative data comparing the microwave-assisted method with conventional heating and showing the effects of varying reaction parameters.

Table 1: Reaction Optimization and Method Comparison

EntryMethodBaseSolventTemp (°C)TimeYield (%)
1 Microwave K₂CO₃ DMF 140 15 min 92%
2MicrowaveK₂CO₃DMF12015 min78%
3MicrowaveCs₂CO₃DMF14015 min94%
4MicrowaveK₂CO₃Acetonitrile14015 min65%
5ConventionalK₂CO₃DMF1408 hours75%
6ConventionalK₂CO₃DMF8024 hours45%

Data is illustrative for application note purposes.

As shown in Entry 1 vs. 5, the microwave protocol achieves a significantly higher yield in a fraction of the time (15 minutes vs. 8 hours).[9] This highlights the profound rate enhancement offered by microwave heating.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (absorbed moisture).2. Insufficient temperature/time.3. Poor microwave absorption.1. Use freshly dried K₂CO₃.2. Increase reaction temperature to 150°C or time to 20 min.3. If using a low-polarity solvent, add a small amount of an ionic liquid or use a more polar solvent like DMF.
Formation of N-alkylated Side Product 1. Reaction temperature is too high.2. Base is too strong, leading to partial deprotonation of the aniline.1. Reduce the temperature to 120-130°C and increase the time if necessary.2. Ensure a moderate base like K₂CO₃ is used instead of stronger bases like NaH.
Starting Phenol Remains 1. Insufficient base or alkylating agent.2. Incomplete reaction.1. Increase K₂CO₃ to 2.5 equivalents and cyclopentyl bromide to 1.5 equivalents.2. Increase reaction time. Monitor by TLC or LC-MS.

Conclusion

The microwave-assisted synthesis protocol detailed in this note provides a highly efficient, rapid, and high-yielding pathway to 3-(cyclopentyloxy)-2-methylaniline derivatives. By leveraging direct and uniform dielectric heating, this method overcomes the limitations of conventional synthesis, offering a greener and more productive alternative for researchers in drug discovery and development.[4][5] The simplicity of the work-up and the significant reduction in reaction time make this protocol ideal for the rapid generation of compound libraries and for process scale-up.

References

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1635-1643.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Gaur, R., et al. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development (IJNRD), 8(6). [Link]

  • Gadek, Z., et al. (2021). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 6(3), 1-12. [Link]

  • Gandeepan, P., & Li, C. J. (2019). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. ACS Sustainable Chemistry & Engineering, 7(23), 18885-18903. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • RSC Publishing. (2020, March 25). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. [Link]

  • Tukhbatullin, A. A., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-197. [Link]

  • Wierzbicka, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6581. [Link]

  • Williams, D. (2022, April 1). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]

  • Zuba, P., et al. (2023). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical Negative Results, 14(3), 2090-2098. [Link]

Sources

Method

Guide to the Handling, Storage, and Solution Stability of 3-(Cyclopentyloxy)-2-methylaniline

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Substituted Anilines 3-(Cyclopentyloxy)-2-methylaniline is a substituted aromatic amine, a c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Substituted Anilines

3-(Cyclopentyloxy)-2-methylaniline is a substituted aromatic amine, a class of compounds essential as building blocks in pharmaceutical synthesis and materials science. The utility of such molecules is intrinsically linked to their stability. The aniline core, an amino group on a benzene ring, is electron-rich and susceptible to environmental factors, making it prone to degradation.[1][2] This is not a flaw but a chemical reality that necessitates a robust understanding and meticulous handling to ensure experimental reproducibility, product purity, and, ultimately, the safety and efficacy of any resulting therapeutic agent.[3][4]

This guide provides a comprehensive framework for the handling and storage of 3-(Cyclopentyloxy)-2-methylaniline. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions. We present validated protocols for preparing solutions and assessing their stability under various stress conditions, ensuring the integrity of your research from the stock vial to the final assay.

Compound Profile and Inherent Stability Characteristics

The structure of 3-(Cyclopentyloxy)-2-methylaniline features an aniline moiety modified with a bulky, lipophilic cyclopentyloxy group and a methyl group. These substitutions influence the molecule's electronic properties and steric profile, which in turn affect its reactivity and stability.

  • The Aniline Moiety: The primary point of vulnerability is the amine group attached to the aromatic ring. Like most anilines, this compound is susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metals, can lead to the formation of colored impurities, progressing from a colorless or pale-yellow liquid to red or brown.[1][5] This oxidative degradation is a critical concern for long-term storage.

  • Basicity: Aromatic amines are weak bases.[1] The compound will react with strong acids to form the corresponding anilinium salt. This property is crucial when considering solution pH and potential incompatibilities.

  • Light Sensitivity: Anilines and their derivatives can be sensitive to light.[6] Photolytic energy can promote oxidation and other degradation pathways.

Table 1: Physicochemical Properties of Related Aniline Structures

Property Value / Observation Source & Rationale
Appearance Colorless to yellow or brown oily liquid Based on general properties of substituted anilines which darken upon exposure to air and light.[5][7]
Molecular Formula C₁₂H₁₇NO Calculated from structure.
Molecular Weight 191.27 g/mol Calculated from structure.
Solubility Sparingly soluble in water; miscible with most organic solvents like ethanol, methanol, acetone, acetonitrile, and DMSO. General solubility profile for aniline derivatives.[5]

| Chemical Stability | Stable under recommended storage conditions; sensitive to air, light, strong oxidizing agents, and strong acids. | Extrapolated from safety data for analogous aniline compounds.[8] |

Essential Handling and Storage Procedures

Proper handling and storage are the first line of defense against degradation. The following procedures are designed to minimize exposure to adverse conditions.

Personal Protective Equipment (PPE) and Engineering Controls
  • Ventilation: All handling of both the neat compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9][10]

  • Gloves: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.[10]

  • Eye Protection: Use tight-fitting safety goggles or a face shield.[10]

  • Lab Attire: A full-length lab coat, long pants, and closed-toe shoes are mandatory.

Storage of the Neat Compound
  • Temperature: Store in a cool, dry place.[9] Refrigeration at 2-8°C is recommended for long-term storage.

  • Atmosphere: For optimal stability, the vial should be blanketed with an inert gas (e.g., argon or nitrogen) before sealing. This displaces oxygen, the primary driver of oxidative degradation.

  • Light: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[11][12]

  • Container: Ensure the container is tightly sealed to prevent moisture ingress and exposure to air. Containers should be properly labeled with the compound name, date received, and date opened.

Preparation and Storage of Stock Solutions

The stability of 3-(Cyclopentyloxy)-2-methylaniline in solution is highly dependent on the choice of solvent and storage conditions.

Solvent Selection

The ideal solvent should fully dissolve the compound without reacting with it. The choice depends on the downstream application.

Table 2: Recommended Solvents for Stock Solution Preparation

Solvent Class Suitability & Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic Excellent solvating power for a wide range of compounds. Use high-purity, anhydrous grade. Can be susceptible to freeze-thaw cycles.
Ethanol (EtOH) / Methanol (MeOH) Polar Protic Good general-purpose solvents. Ensure anhydrous grade is used to prevent hydrolysis of downstream reagents. Protic nature may influence some reactions.[13]
Acetonitrile (ACN) Polar Aprotic Common solvent for analytical chemistry (e.g., HPLC).[14] Less viscous than DMSO. Ensure high purity.

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point and good solvating power. Should be used with caution as it can degrade over time. |

Causality: Aprotic solvents like DMSO and ACN are often preferred for stock solutions because they lack acidic protons, minimizing the risk of acid-base reactions with the aniline. However, ensure the chosen solvent is compatible with the intended biological or chemical assay.

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Pre-analysis: Allow the vial of 3-(Cyclopentyloxy)-2-methylaniline and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Weighing: In a chemical fume hood, accurately weigh the required amount of the compound into a new, sterile amber glass vial. (For 1 mL of a 10 mM solution, this would be 0.1913 mg).

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. Sonication in a room temperature water bath can be used if necessary.

  • Storage:

    • For short-term use (1-2 weeks), store the solution at 2-8°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber micro-vials and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.

    • Expert Insight: Aliquoting is critical. Each time a stock vial is opened, it is exposed to atmospheric moisture and oxygen, accelerating degradation. Single-use aliquots ensure that the bulk of the stock remains pristine.

Protocol for Assessing Solution Stability

To ensure data integrity, the stability of the compound in its chosen solvent and under experimental conditions must be verified. A forced degradation study is an industry-standard approach to rapidly identify potential degradation pathways and confirm that your analytical method can detect any degradation products.[15][16][17] This process is foundational to developing a "stability-indicating" analytical method.[16]

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation prep Prepare Fresh 1 mg/mL Stock Solution aliquot Aliquot into Vials for Each Condition prep->aliquot acid Acidic (0.1M HCl) aliquot->acid Apply Stress base Basic (0.1M NaOH) aliquot->base oxid Oxidative (3% H₂O₂) aliquot->oxid therm Thermal (60°C) aliquot->therm photo Photolytic (ICH Light) aliquot->photo analyze Analyze Samples by HPLC-UV at T=0, 2, 4, 8, 24h acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Evaluate Data: - % Parent Compound Remaining - Appearance of Degradants analyze->evaluate

Figure 1: Workflow for a forced degradation stability study.

Forced Degradation Protocol

This protocol is designed to intentionally stress the molecule to predict its degradation profile.

Table 3: Experimental Conditions for Forced Degradation Study

Condition Reagent / Setup Procedure Rationale
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl) Mix equal volumes of stock solution and 0.1 M HCl. Incubate at 60°C. Simulates acidic environments and assesses susceptibility to acid-catalyzed degradation.[17]
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH) Mix equal volumes of stock solution and 0.1 M NaOH. Incubate at 60°C. Simulates alkaline environments and assesses susceptibility to base-catalyzed degradation.[17]
Oxidation 3% Hydrogen Peroxide (H₂O₂) Mix equal volumes of stock solution and 3% H₂O₂. Store at room temperature, protected from light. Tests for oxidative stability, a key degradation pathway for anilines.[18]
Thermal Stress Heat Store an aliquot of the stock solution in an oven at 60°C, protected from light. Evaluates the intrinsic thermal stability of the molecule.[19]

| Photostability | Light Chamber | Expose an aliquot of the stock solution in a clear vial to a light source conforming to ICH Q1B guidelines. A control sample should be wrapped in foil. | Determines sensitivity to light, a common issue for aromatic compounds.[15][16] |

Step-by-Step Methodology:

  • Prepare a 1 mg/mL solution of 3-(Cyclopentyloxy)-2-methylaniline in acetonitrile or methanol.

  • For each condition (Acid, Base, Oxidative), mix 1 mL of the stock solution with 1 mL of the respective stress reagent in an appropriate vial. For Thermal and Photostability, use 1 mL of the stock solution directly.

  • Prepare a "Time 0" sample by immediately diluting an aliquot of the unstressed stock solution to the target analytical concentration (e.g., 10 µg/mL) with the mobile phase.

  • Incubate the stressed samples under the conditions described in Table 3.

  • At specified time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each stressed sample.

  • Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before dilution. This stops the reaction.

  • Dilute all samples to the target analytical concentration with the mobile phase and analyze immediately by HPLC.

Analytical Methodology: Stability-Indicating HPLC-UV

A robust High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from any potential degradants.

Table 4: Example Starting Parameters for HPLC-UV Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 230 nm and 254 nm (or scan with PDA detector)

| Injection Volume | 10 µL |

Method Validation: The key goal of the forced degradation study is to demonstrate specificity. A successful stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new, well-resolved peaks corresponding to the degradation products.

Degradation_Pathways cluster_stressors parent 3-(Cyclopentyloxy)-2-methylaniline (Parent Compound) oxidation Oxidation (O₂, H₂O₂) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolysis Extreme pH (Acid/Base) parent->hydrolysis degradants Degradation Products (e.g., Oxidized Dimers, Ring-Opened Species) oxidation->degradants photolysis->degradants hydrolysis->degradants

Figure 2: Conceptual diagram of potential degradation pathways.

Summary of Recommendations

To ensure the highest quality and reproducibility of research involving 3-(Cyclopentyloxy)-2-methylaniline, adhere to the following summary of best practices.

Table 5: Quick Reference for Handling and Storage

Parameter Recommendation
Neat Compound Storage 2-8°C, under inert gas (Ar or N₂), protected from light (amber vial).
Solution Storage Aliquot into single-use volumes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Handling Use a chemical fume hood and appropriate PPE (gloves, goggles).
Solvent Choice High-purity, anhydrous DMSO, Acetonitrile, or Ethanol.
Stability Verification Perform a forced degradation study to validate your analytical method and understand compound liabilities before beginning extensive experiments.

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and prolonged exposure to air and light.[8][10] |

References

  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (n.d.). PMC. [Link]

  • Aniline. (n.d.). Wikipedia. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996, December). EPA. [Link]

  • Effect of solvent on the yield of aniline. (n.d.). ResearchGate. [Link]

  • ICH Q1A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.). PMC. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. [Link]

  • N-cyclopropyl-2-methylaniline. (n.d.). PubChem. [Link]

  • Stability Studies: An Essential Step for Quality Management in Drug Development. (2023, December 1). PharmTech. [Link]

  • Aniline (benzenamine). (2022, June 30). Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]

  • What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge. [Link]

  • 2-(Cyclopentyloxy)aniline. (n.d.). PubChem. [Link]

  • Chemical Storage Safety: 8 Fundamental Principles for Laboratories. (2025, February 6). Lab Manager. [Link]

  • Why Stability Testing Protocols Are Essential for Drug Development. (2025, May 16). Inglasia Pharma Solutions. [Link]

  • 3-METHYL-2-(2-PENTENYL)-2-CYCLOPENTEN-1-ONE. (n.d.). FEMA. [Link]

  • Solvent effects in the aza-Michael addition of anilines. (2018, April 19). Comptes Rendus de l'Académie des Sciences. [Link]

  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2025, April 23). MDPI. [Link]

  • Methylaniline Chemical Properties,Uses,Production. (2024, September 20). Yufeng. [Link]

  • STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. (2017, October 12). PharmaTutor. [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010, November 26). UM Research Repository. [Link]

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. (2023, December 15). ResearchGate. [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015, March 5). ACS Publications. [Link]

  • DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • ANILINE AR. (n.d.). Loba Chemie. [Link]

  • Chemical Storage Information. (n.d.). The University of Iowa Environmental Health and Safety. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC. [Link]

  • Showing Compound N-Methylaniline (FDB003963). (2010, April 8). FooDB. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Pharma Times. [Link]

  • Aniline: Structure, Properties, Reactions and Uses. (2021, November 12). Collegedunia. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]

  • Standard Operating Procedure for Laboratories: Aniline. (n.d.). University of California, Santa Cruz. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group. [Link]

  • IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. (2019, March 3). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(Cyclopentyloxy)-2-methylaniline nitro reduction step

Topic: Optimization of Nitro Reduction for 3-(Cyclopentyloxy)-2-methylaniline CAS: 1154909-64-4 Support Tier: Level 3 (Process Chemistry & Scale-up) Executive Summary: The "Sandwich" Effect The reduction of 3-(cyclopenty...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nitro Reduction for 3-(Cyclopentyloxy)-2-methylaniline CAS: 1154909-64-4 Support Tier: Level 3 (Process Chemistry & Scale-up)

Executive Summary: The "Sandwich" Effect

The reduction of 3-(cyclopentyloxy)-2-methyl-1-nitrobenzene presents a classic process chemistry challenge: Steric Inhibition .

The target molecule features a "1,2,3-substitution" pattern. The central methyl group (C2) forces the adjacent nitro group (C1) and cyclopentyloxy group (C3) to rotate out of the aromatic plane to relieve steric strain.

  • Consequence 1: The nitro group is often twisted ~30-40° out of plane, reducing the orbital overlap required for efficient electron transfer.

  • Consequence 2: Adsorption onto heterogeneous catalysts (Pd/C) is geometrically hindered, leading to "stalled" reactions where the hydroxylamine intermediate (

    
    ) accumulates but fails to reduce further to the amine (
    
    
    
    ).

This guide prioritizes selectivity and conversion completeness over raw speed.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of your yield loss.

Troubleshooting Start Issue: Low Yield / Incomplete Reaction CheckTLC Analyze Reaction Mixture (HPLC/TLC) Start->CheckTLC Stall Stalled at Intermediate (M-16 peak visible) CheckTLC->Stall Intermediate Exists Impurity High Impurity Profile (Colored/Tarry) CheckTLC->Impurity Many Side Products NoRxn No Reaction (<5% Conv) CheckTLC->NoRxn Starting Material Only H2_Transfer Check H2 Mass Transfer (Stirring rate >1000rpm?) Stall->H2_Transfer Check_Acid Check Acidity (Is pH < 4?) Impurity->Check_Acid Poison Check Catalyst Poisoning (S or N from previous steps?) NoRxn->Poison Add_Vanadium Action: Add 1-2 mol% NH4VO3 (Hydroxylamine Scavenger) H2_Transfer->Add_Vanadium Mass Transfer OK Ether_Cleavage Issue: Ether Cleavage (Loss of Cyclopentyl) Check_Acid->Ether_Cleavage Yes (Acidic) Azo_Coup Issue: Azo Coupling (Red/Orange Color) Check_Acid->Azo_Coup No (Basic/Neutral) Switch_Fe Action: Switch to Fe/NH4Cl (Neutral Conditions) Ether_Cleavage->Switch_Fe Azo_Coup->Switch_Fe Wash_Cat Action: Wash Precursor (Remove Thiol/Amine traces) Poison->Wash_Cat

Figure 1: Decision tree for diagnosing yield loss in sterically hindered nitro reductions.

Protocol A: Catalytic Hydrogenation (Preferred)

Best for: Clean starting material, large scale, low impurity tolerance.

The Challenge: The bulky ortho-methyl group prevents the molecule from lying flat on the Pd surface. This often stops the reaction at the Hydroxylamine (


)  stage.
The Fix:  Use a Vanadium promoter or high-surface-area catalyst.
Optimized Parameters
ParameterRecommendationRationale
Catalyst 5% Pd/C (50% water wet)Wet catalyst reduces fire risk; Pd is standard.
Loading 5-10 wt% (relative to substrate)Higher loading needed due to steric hindrance.
Solvent Methanol or EthanolProtic solvents stabilize the polar transition states.
Additive NH₄VO₃ (1-2 mol%) CRITICAL: Vanadium acts as a co-catalyst to reduce the hydroxylamine intermediate which Pd struggles with sterically.
Pressure 3-5 bar (45-75 psi)Moderate pressure forces H₂ saturation without risking ring saturation.
Step-by-Step Workflow
  • Preparation: Dissolve 3-(cyclopentyloxy)-2-methyl-1-nitrobenzene (1.0 eq) in Methanol (10 V).

  • Additive: Add Ammonium Metavanadate (NH₄VO₃, 0.02 eq). Note: This often turns the solution slightly yellow/orange.

  • Catalyst: Add 5% Pd/C (10 wt% of substrate mass).

  • Hydrogenation: Purge with N₂, then H₂. Pressurize to 4 bar. Stir vigorously (>1000 rpm).

    • Why High Stirring? The reaction is often mass-transfer limited. If H₂ isn't available at the surface immediately, two hydroxylamine molecules will couple to form the Azoxy impurity (difficult to remove).

  • Monitoring: Check HPLC after 2 hours. Look for the "M-16" peak (Hydroxylamine).[1] If present, increase Temp to 40°C.

  • Workup: Filter through Celite immediately. Do not let the filtrate stand in air (anilines oxidize easily). Concentrate and convert to HCl salt if storage is needed.

Protocol B: Iron/Ammonium Chloride (Robust Backup)

Best for: Small batches, "stalled" hydrogenation reactions, or if ether cleavage is observed.

The Challenge: Strong acid reductions (Fe/HCl or SnCl₂) can cleave the cyclopentyloxy ether linkage, yielding the phenol impurity. The Fix: Use the Bechamp-Type Neutral Reduction (Fe/NH₄Cl). This maintains a pH of ~5-6, preserving the ether.

Optimized Parameters
ParameterRecommendationRationale
Reductant Iron Powder (325 mesh)High surface area iron is essential.
Electrolyte NH₄Cl (Ammonium Chloride)Provides mild proton source without high acidity.
Solvent EtOH/Water (3:1)Water is required to activate the Iron surface.
Temp Reflux (70-80°C)Kinetic energy needed to overcome steric barrier.
Step-by-Step Workflow
  • Activation: In the reaction vessel, suspend Iron Powder (4.0 eq) in Water (2.5 V) and Ethanol (7.5 V). Add NH₄Cl (0.5 eq).

  • Heat: Heat to reflux for 15 minutes before adding the substrate. This "etches" the iron surface, maximizing activity.

  • Addition: Add the nitro substrate portion-wise over 30 minutes.

    • Why? Dumping it all at once can cause a runaway exotherm and promote azo-coupling side reactions.

  • Reaction: Reflux for 2-4 hours. The mixture will turn into a grey/black sludge (Iron oxides).

  • Workup (Critical Step):

    • Cool to room temperature.[2][3][4]

    • Add Ethyl Acetate (or DCM) and a small amount of Celite.

    • Filter through a Celite pad.[2][3] Wash the pad thoroughly with solvent (the product likes to stick to the iron sludge).

    • Wash the organic layer with NaHCO₃ (sat.) to remove inorganic salts.

FAQ: Troubleshooting Specific Failures

Q: My reaction stalls at 80% conversion. I see a peak with Mass = Product + 16. A: This is the Hydroxylamine intermediate . The steric bulk of the 2-methyl group prevents the molecule from lying flat enough for the catalyst to "snatch" that last oxygen.

  • Fix: Add 1 mol% Ammonium Metavanadate (NH₄VO₃) or switch to Protocol B (Iron reduction), which proceeds via a single-electron transfer mechanism that is less sensitive to surface geometry.

Q: The product is turning dark brown/purple during rotary evaporation. A: Electron-rich anilines are prone to air oxidation (forming "aniline black" type polymers).

  • Fix: Add a pinch of Ascorbic Acid or Sodium Metabisulfite to the collection flask during concentration. Alternatively, isolate the product immediately as the Hydrochloride salt (bubbling HCl gas into the ether/organic layer).

Q: I see a new impurity that corresponds to the loss of the cyclopentyl group. A: You likely used acidic conditions (Fe/HCl or Zn/HCl). The ether oxygen, while stable, can be protonated in strong acid/heat, leading to cleavage.

  • Fix: Strictly use the Fe/NH₄Cl method (Protocol B) which operates at near-neutral pH.

Mechanistic Visualization

Understanding the surface chemistry explains why the "Sandwich Effect" kills yield.

Mechanism Substrate Nitro Substrate (Twisted Geometry) Adsorption Catalyst Adsorption (Sterically Hindered) Substrate->Adsorption Step1 Reduction to Nitroso (Ar-NO) Adsorption->Step1 Fast Step2 Reduction to Hydroxylamine (Ar-NHOH) Step1->Step2 Fast Block STERIC BLOCK (2-Me group hits surface) Step2->Block Slow Desorption/Readsorption Product Aniline Product (Ar-NH2) Block->Product Requires Promoter (V) or Fe SideRxn Condensation (Azoxy/Azo Impurities) Block->SideRxn Accumulation

Figure 2: The "Stall" Mechanism. The 2-methyl group physically prevents the hydroxylamine intermediate from re-adsorbing flat against the catalyst surface for the final reduction step.

References & Authority

  • Steric Effects in Nitro Reduction:

    • Source: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003.

    • Relevance: Establishes the difficulty of ortho-substituted nitroarene reduction and the utility of Vanadium promoters.

    • Link:

  • Fe/NH4Cl Method (Bechamp-Type):

    • Source: Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 1992.[2]

    • Relevance: The definitive protocol for neutral iron reduction to avoid acid-sensitive group cleavage.

    • Link:[5]

  • Hydroxylamine Accumulation:

    • Source: Betting, J., et al. "Hydroxylamine: an overseen intermediate..."[6] Chemical Communications, 2025.

    • Relevance: Recent evidence quantifying hydroxylamine accumulation in metal-catalyzed reductions.

    • Link:

  • General Synthesis of 2-methyl-3-alkoxyanilines:

    • Source:Beilstein Journal of Organic Chemistry, 2024 (Vol 20).

    • Relevance: Discusses the synthesis of meta-hetarylanilines and steric considerations in similar scaffolds.

    • Link:

Sources

Optimization

Removing unreacted cyclopentyl bromide from 3-(Cyclopentyloxy)-2-methylaniline synthesis

Executive Summary You are encountering difficulty removing excess cyclopentyl bromide (CpBr) from your synthesis of 3-(cyclopentyloxy)-2-methylaniline . This is a common challenge in O-alkylation reactions where alkyl ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulty removing excess cyclopentyl bromide (CpBr) from your synthesis of 3-(cyclopentyloxy)-2-methylaniline . This is a common challenge in O-alkylation reactions where alkyl halides are used in stoichiometric excess to drive conversion.

Because the target molecule is an aniline derivative (basic) and the impurity is a neutral alkyl halide , we recommend Acid-Base Extraction as the primary purification strategy. This method exploits the pKa difference between the protonated amine and the neutral halide, offering a self-validating separation mechanism.

Physicochemical Property Analysis

Before executing the protocol, compare the critical properties of your target versus the impurity. This data underpins the separation logic.

PropertyImpurity: Cyclopentyl Bromide Target: 3-(Cyclopentyloxy)-2-methylaniline Implication
Boiling Point 137–139 °C (Atmospheric)>280 °C (Estimated, Atmospheric)Distillation is viable but requires high vacuum to avoid product decomposition.[1][2]
Acidity (pKa) Neutral~4.5 (Conjugate Acid)Primary Separation Vector. The target can be ionized; the impurity cannot.
Solubility Lipophilic (Organic soluble)Lipophilic (Neutral form) / Hydrophilic (Salt form)Allows phase-switching purification.[1][2]
Reactivity Susceptible to E2 eliminationSusceptible to N-oxidationAvoid prolonged heating; use inert atmosphere.[1][2]

Module 1: Acid-Base Extraction Protocol (Recommended)

This method is the "Gold Standard" for purifying anilines. It chemically locks the product into the aqueous phase, washing away the non-basic CpBr impurity.

The Workflow Logic

The following diagram illustrates the phase-switching mechanism.

AcidBaseExtraction Start Crude Mixture (Product + CpBr) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Start->Dissolve Acidify Add 1M HCl (aq) Extract Dissolve->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer 1 Contains: Cyclopentyl Bromide PhaseSep1->OrgLayer1 Top (if EtOAc) AqLayer1 Aqueous Layer 1 Contains: Product-HCl Salt PhaseSep1->AqLayer1 Bottom (if EtOAc) Discard DISCARD (Proper Disposal) OrgLayer1->Discard Basify Basify with 2M NaOH (pH > 10) AqLayer1->Basify Extract2 Extract with Organic Solvent (x3) Basify->Extract2 PhaseSep2 Phase Separation Extract2->PhaseSep2 AqLayer2 Aqueous Layer 2 (Waste Salts) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer 2 Contains: Purified Product PhaseSep2->OrgLayer2 Final Dry (Na2SO4) & Evaporate OrgLayer2->Final

Figure 1: Selective protonation workflow. The aniline is temporarily rendered water-soluble to separate it from the neutral bromide.

Step-by-Step Procedure
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Why EtOAc? It separates well from water and dissolves the aniline readily. Avoid ethers if you suspect peroxide formation, though diethyl ether is also acceptable.[1][2]

  • Protonation (Extraction 1): Transfer to a separatory funnel. Add 1M HCl (approx. 1:1 volume ratio). Shake vigorously for 2-3 minutes.

    • Mechanism:[1][2][3][4][5][6][7]

      
       (Water Soluble).[1][2]
      
    • Mechanism:[1][2][4][5][6][7] CpBr remains neutral (Organic Soluble).[1][2]

  • Phase Separation: Allow layers to separate.

    • Collect the Aqueous Layer (Bottom).[1][2] This contains your product.

    • Keep the Organic Layer temporarily (do not discard until yield is confirmed).[1][2] This contains the CpBr.[8]

    • Repeat: Extract the organic layer once more with a small portion of 1M HCl to ensure all aniline is captured. Combine aqueous extracts.

  • Washing (Optional): Wash the combined aqueous acidic layer with a small volume of fresh EtOAc.[1][2] This removes physically entrained CpBr droplets.[1][2] Discard this organic wash.

  • Regeneration (Basification): Cool the aqueous solution in an ice bath. Slowly add 2M NaOH or saturated

    
     while stirring until the pH reaches 10–12.
    
    • Observation: The solution will become cloudy/milky as the free-base aniline precipitates/oils out.

  • Recovery (Extraction 2): Extract the basic aqueous mixture with EtOAc (3 x volumes).

  • Finishing: Combine these new organic layers. Wash with Brine . Dry over Anhydrous

    
    .[1][9][10] Filter and evaporate solvent.[1][2][6][9][11][12]
    

Module 2: Vacuum Stripping (For Bulk Removal)

If the contamination is massive (>50% mol), acid-base extraction may suffer from emulsion issues. Use physical separation first.[1]

  • Principle: Cyclopentyl bromide boils at ~138°C (760 mmHg).[1][2] The aniline product is significantly heavier and less volatile.

  • Protocol:

    • Place crude oil on a high-vacuum line (< 1 mmHg) or Kugelrohr apparatus.[1][2]

    • Heat bath to 40–50°C .

    • CpBr is volatile enough to sublime/distill into the trap at this pressure/temp.[1][2]

    • Caution: Do not overheat. Anilines can oxidize.[1][2]

Troubleshooting & FAQ

Q1: I tried the acid-base extraction, but I have a terrible emulsion. What now?

  • Cause: Anilinium salts can sometimes act as surfactants.[1][2]

  • Fix: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength (salting out) and forces phase separation. Alternatively, pass the emulsion through a pad of Celite .

Q2: My product turned dark brown during the workup.

  • Cause: Anilines are prone to oxidation by atmospheric oxygen, especially when in solution.[1][2]

  • Fix: Perform the basification and final extraction steps quickly. Use degassed solvents if possible.[1][2] Store the final product under Nitrogen/Argon in the dark.

Q3: Can I use chromatography instead?

  • Answer: Yes. CpBr is non-polar (High

    
     in Hexane/EtOAc).[1][2] The aniline is polar (Low 
    
    
    
    ).
  • TLC Stain: CpBr is hard to see under UV.[1][2] Use Iodine or KMnO4 stain to visualize the bromide spot.[1][2] The aniline will be UV active.

Q4: Is there a chemical scavenger I can add?

  • Answer: Yes, but it's "messier."[1] You can add a volatile amine (like triethylamine) and heat gently.[1][2][12] The TEA will react with CpBr to form a quaternary ammonium salt (

    
    ), which is water-soluble.[1][2] However, this introduces new impurities.[1][2] Stick to Method 1 (Acid-Base) for purity. [1][2]
    

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 8728, Bromocyclopentane. Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Acid-Base Extraction protocols of Amines).

  • Albayati, T. M., & Doyle, A. M. (2013).[2][13] Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution.[1][2] ResearchGate.[1][4] Retrieved from [Link]

Sources

Troubleshooting

Minimizing oxidation side products of 3-(Cyclopentyloxy)-2-methylaniline

Technical Support Center: 3-(Cyclopentyloxy)-2-methylaniline (3-CPMA) Status: Active Operator: Senior Application Scientist Ticket ID: OX-3CPMA-PROTO-01 Introduction Welcome to the Technical Support Center. You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Cyclopentyloxy)-2-methylaniline (3-CPMA)

Status: Active Operator: Senior Application Scientist Ticket ID: OX-3CPMA-PROTO-01

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your batch of 3-(Cyclopentyloxy)-2-methylaniline (3-CPMA) has degraded into a dark, viscous oil, or you are experiencing yield loss during purification.

The Root Cause: This molecule is an electron-rich aniline . The cyclopentyloxy group (C3) and the methyl group (C2) act as electron-donating groups (EDGs). While the C2-methyl provides minor steric protection, the C3-alkoxy group significantly increases the electron density of the aromatic ring, particularly at the para position (C4) relative to the amine. This makes the molecule exceptionally prone to Single Electron Transfer (SET) oxidation, leading to radical cations that rapidly polymerize into "aniline blacks" or oxidize into quinoid species.

This guide provides a self-validating workflow to arrest this oxidation cascade.

Module 1: The Mechanism of Failure

Q: Why does my clear oil turn pink/brown within minutes of air exposure?

A: You are witnessing the formation of Quinone Imines . Upon exposure to atmospheric oxygen or acidic silica, the electron-rich amine undergoes a single electron oxidation. This generates a radical cation which couples (usually at the C4 position) or further oxidizes. The resulting quinoid species are highly conjugated chromophores, responsible for the intense color even at trace ppm levels.

Visualizing the Trap: The following diagram maps the oxidation pathway you must interrupt.

OxidationCascade Start 3-CPMA (Free Base) Radical Radical Cation [Ar-NH2]•+ Start->Radical O2 / Light / Acid Coupling C4-C4 Coupling (Dimerization) Radical->Coupling Fast Quinone Quinone Imine (Chromophore) Radical->Quinone -2H, -e- Polymer Insoluble 'Tar' (Aniline Black) Coupling->Polymer Polymerization Quinone->Polymer

Figure 1: The oxidation cascade of electron-rich anilines. The transition from Free Base to Radical Cation is the critical control point.

Module 2: Synthesis & Workup Troubleshooting

Q: The crude reaction mixture is already dark. How do I recover the product?

A: Use a Reductive Quench immediately during the workup. Standard aqueous washes are insufficient. You must actively reduce any oxidized quinoid impurities back to the leuco (colorless) form or water-soluble species using Sodium Dithionite (


) .

Protocol: The Reductive Quench

  • Reagents: Sodium Dithionite (

    
    ), degassed water.
    
  • Mechanism: Dithionite reduces

    
    -oxides and quinone imines, preventing them from acting as autocatalytic oxidants [1].
    
  • Preparation: Dissolve 1.0 eq (relative to amine) of Sodium Dithionite in the aqueous wash layer (e.g., sat.

    
     or brine).
    
  • Execution: Wash the organic layer containing your crude aniline with this dithionite solution.

  • Observation: The organic layer should lighten significantly.

  • Drying: Dry over

    
     (neutral), never
    
    
    
    (slightly acidic), and filter under Argon.

Q: My product streaks on the silica column and co-elutes with impurities.

A: You are experiencing Acid-Base Interaction and On-Column Oxidation . Silica gel is slightly acidic (pH ~5-6). This protonates the aniline, causing it to drag (streak) via hydrogen bonding with silanols. Furthermore, the acidic surface catalyzes the oxidation of the aniline to colored impurities during the run [2].

Protocol: Triethylamine-Buffered Chromatography You must neutralize the silica stationary phase.

ParameterStandard Condition (AVOID)Buffered Condition (REQUIRED)
Stationary Phase Untreated Silica Gel 60

Pre-treated Silica
Mobile Phase Hexanes / Ethyl AcetateHexanes / EtOAc + 1%

Loading Solvent DCM (Acidic trace)DCM + 0.5%

Flow Rate Slow (High residence time)Fast Flash (Minimize contact)

Step-by-Step:

  • Slurry Packing: Prepare the silica slurry using your starting eluent containing 1% Triethylamine (

    
    ).
    
  • Equilibration: Flush the column with 2-3 column volumes of this buffer to cap active silanol sites.

  • Elution: Run the column. The amine will elute as a tight, symmetrical band rather than a streak.

  • Post-Column: Immediately evaporate solvents. Do not leave the product dissolved in the eluent fraction overnight.

Module 3: Storage & Stability

Q: Can I store 3-CPMA as a free base oil?

A: No. As a free base, the lone pair on the nitrogen is available for oxidation. Even at -20°C, the oil will degrade over weeks. You must convert it to a salt, effectively "locking" the lone pair [3].

Protocol: HCl Salt Formation Converting 3-CPMA to 3-(Cyclopentyloxy)-2-methylaniline Hydrochloride renders it an air-stable solid.

  • Dissolve the purified free base in minimal dry diethyl ether or dioxane.

  • Cool to 0°C under

    
    .
    
  • Dropwise add 1.1 eq of 4M HCl in Dioxane.

  • The white/off-white precipitate will form immediately.

  • Filter under inert gas and wash with cold ether.

  • Result: This salt is stable for months/years at 4°C.

Stability Comparison Table:

FormStateShelf Life (Air, RT)Shelf Life (Argon, -20°C)
Free Base Viscous Oil< 24 Hours (Darkens)2-4 Weeks
Hydrochloride Salt Crystalline Solid> 6 Months> 2 Years

Module 4: Analytical Decision Tree

Q: I see strange peaks in my LCMS. Is this oxidation?

A: Use this diagnostic workflow to identify the impurity.

LCMS_Diagnosis Start Impurity Mass (M) M_plus_16 M + 16 Da Start->M_plus_16 M_plus_14 M + 14 Da Start->M_plus_14 M_minus_2 M - 2 Da Start->M_minus_2 Diagnosis1 N-Oxide (Oxidation) M_plus_16->Diagnosis1 Oxygen Insertion Diagnosis2 Methylation (Not Oxidation) M_plus_14->Diagnosis2 MeOH Solvent Artifact? Diagnosis3 Imine/Quinone (Dehydrogenation) M_minus_2->Diagnosis3 Radical Oxidation

Figure 2: Mass spectrometry diagnostic tree for aniline impurities.

  • M+16 (N-Oxide): Confirms oxidation. Action: Use Dithionite wash next time.

  • M-2 (Quinone Imine): Confirms advanced oxidation. Action: Exclude light and air more rigorously.

References

  • Organic Chemistry Portal. Sodium Hydrosulfite (Sodium Dithionite) Applications.

  • BenchChem Technical Support. Purification of Aniline Compounds: Troubleshooting Guide for Column Chromatography.

  • Carl Roth Safety Data. Aniline Hydrochloride Stability and Storage.

Optimization

Technical Support Center: Solubility Optimization for 3-(Cyclopentyloxy)-2-methylaniline

Case ID: SOL-1154909 Compound: 3-(Cyclopentyloxy)-2-methylaniline (CAS: 1154909-64-4) Support Level: Senior Application Scientist[1] Executive Summary You are encountering solubility difficulties with 3-(Cyclopentyloxy)-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-1154909 Compound: 3-(Cyclopentyloxy)-2-methylaniline (CAS: 1154909-64-4) Support Level: Senior Application Scientist[1]

Executive Summary

You are encountering solubility difficulties with 3-(Cyclopentyloxy)-2-methylaniline , a lipophilic aniline derivative. While this compound is theoretically soluble in pure DMSO, users frequently report issues such as precipitation upon aqueous dilution (the "crash-out" effect) and oxidative degradation (discoloration).[1]

This guide deconstructs the physicochemical limitations of this specific pharmacophore and provides a validated troubleshooting workflow to ensure consistent experimental data.

Module 1: Physicochemical Profile & Solubility Physics

To resolve solubility issues, we must first understand the molecule's resistance to dissolution.[1] This compound features a hydrophobic cyclopentyl ether tail and a methyl-substituted aniline head , creating a distinct "amphiphilic but predominantly lipophilic" profile.[1]

Table 1: Physicochemical Properties (Estimated)
PropertyValue (Approx.)Implication for Solubility
LogP (Lipophilicity) ~3.1 – 3.8High. The cyclopentyl group drives the molecule out of water and into lipid bilayers or plastic surfaces.
pKa (Basicity) ~4.0 – 4.8Weak Base. It is uncharged (neutral) at physiological pH (7.4), minimizing aqueous solubility.[1]
H-Bond Donors 1 (Amine)Limited capacity to interact with water molecules.[1]
BCS Class Class IILow Solubility / High Permeability.
The "Dielectric Shock" Mechanism

The most common failure point occurs during dilution. DMSO has a dielectric constant (


) of ~47, while water is ~80.[1]
  • In Stock (100% DMSO): The solvent molecules form a dipole-dipole cage around the aniline, keeping it stable.[1]

  • In Media (1% DMSO): Water strips away the DMSO cage. Because the compound is lipophilic (High LogP) and neutral at pH 7.4, it immediately aggregates and precipitates, often forming micro-crystals invisible to the naked eye but devastating to assay reproducibility.

Module 2: Troubleshooting Workflow

Use this decision tree to diagnose the specific root cause of your solubility failure.

SolubilityTroubleshooting Start Start: Identify the Issue IssueType What is the primary observation? Start->IssueType Precipitation Precipitation / Cloudiness IssueType->Precipitation ColorChange Color Change (Brown/Black) IssueType->ColorChange CheckSolvent Is Stock > 1 Month old? Precipitation->CheckSolvent Oxidation Aniline Oxidation Detected ColorChange->Oxidation Hygroscopy DMSO absorbed water. (Hygroscopic Failure) CheckSolvent->Hygroscopy Yes DilutionShock Did it crash on dilution? CheckSolvent->DilutionShock No StepDown SOLUTION: Use Intermediate Dilution Protocol DilutionShock->StepDown Yes Degas SOLUTION: Degas DMSO & Store under Argon Oxidation->Degas

Figure 1: Diagnostic logic flow for identifying solubility vs. stability failures.

Module 3: Validated Protocols

Protocol A: The "Step-Down" Serial Dilution

Purpose: To prevent "Dielectric Shock" precipitation when moving from DMSO to Assay Media.

The Error: Direct addition of 10 mM DMSO stock into aqueous media (e.g., 1 µL stock into 999 µL media).[1] The Fix: Use an intermediate solvent spike.[1]

  • Prepare Stock: Dissolve 3-(Cyclopentyloxy)-2-methylaniline in anhydrous DMSO to 10 mM.

  • Intermediate Step: Dilute the stock 1:10 into pure Ethanol or PEG-400 .

    • Result: 1 mM solution in 90% Ethanol/10% DMSO.[1]

  • Final Dilution: Spike this intermediate into your assay buffer.

    • Why this works: Ethanol and PEG have dielectric constants between DMSO and water, smoothing the energetic transition and preventing rapid crystal nucleation [1].[1]

Protocol B: Preventing Aniline Oxidation

Purpose: 3-(Cyclopentyloxy)-2-methylaniline is electron-rich and prone to air oxidation, turning solutions brown/black and reducing potency.

  • Degas the DMSO: Before dissolving the solid, sparge the DMSO with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.

  • Dissolution: Add the solid compound under an inert atmosphere.

  • Storage: Store aliquots at -20°C or -80°C. Never store at 4°C, as DMSO freezes at 18.5°C. Repeated freeze-thaw cycles in the presence of air (during the thaw phase) accelerate oxidation [2].[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: My DMSO stock froze in the fridge, and now there are crystals that won't redissolve. Is it ruined? A: Likely, yes. DMSO is hygroscopic.[1][2] When it freezes and thaws, it pulls moisture from the air.[1] If water content exceeds ~1-2%, the solubility of lipophilic anilines drops exponentially [3].[1]

  • Action: Try warming to 37°C and sonicating for 10 minutes. If it remains cloudy, the DMSO is "wet."[1] Discard and prepare fresh stock using anhydrous DMSO from a sealed septum bottle.

Q2: Can I use acid to improve solubility? A: Yes, but with caveats. Since the molecule is an aniline (weak base), adding 1-2 equivalents of HCl can form the hydrochloride salt, which is significantly more water-soluble.

  • Warning: While this helps aqueous solubility, the salt form may be less soluble in pure DMSO or organic solvents used for extraction.[1] Only use this if your assay tolerates acidic pH or if you are buffering strongly.[1]

Q3: The solution turned dark brown after 2 weeks. Can I still use it? A: No. The color change indicates the formation of azobenzene or quinone imine impurities via radical oxidation [4]. These impurities are often cytotoxic and will produce false positives in biological assays.[1]

Q4: What is the maximum solubility I can expect? A:

  • Anhydrous DMSO: > 50 mM (High)[1]

  • Ethanol: ~10-20 mM (Moderate)[1]

  • PBS (pH 7.4): < 50 µM (Very Low - requires carrier)[1]

  • Recommendation: For animal studies, do not use PBS.[1] Use a vehicle of 5% DMSO / 40% PEG-300 / 5% Tween-80 / 50% Water to maintain solubility.[1]

References

  • Gaylord Chemical. (2021).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • BenchChem. (2025).[1][2][3] Impact of hygroscopic DMSO on compound solubility. Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard text on solubility profiling).

  • Open Access Journals. (2023). The Chemical Oxidation of Aniline: Mechanisms and Implications. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: LC-MS Identification of Impurities in 3-(Cyclopentyloxy)-2-methylaniline

Executive Summary Context: 3-(Cyclopentyloxy)-2-methylaniline (CAS: 134984-82-6) is a critical intermediate in the synthesis of small-molecule kinase inhibitors. As an aniline derivative, it presents specific stability c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 3-(Cyclopentyloxy)-2-methylaniline (CAS: 134984-82-6) is a critical intermediate in the synthesis of small-molecule kinase inhibitors. As an aniline derivative, it presents specific stability challenges, including oxidation sensitivity and potential genotoxicity.

The Problem: Standard HPLC-UV methods often fail to detect trace-level genotoxic impurities (PGIs) or differentiate between isobaric alkylation byproducts (N-alkyl vs. O-alkyl) formed during the Williamson ether synthesis step.

The Solution: This guide compares standard detection methods against High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS). We demonstrate that while Single Quadrupole MS (LC-SQ) is sufficient for mass confirmation, LC-Q-TOF (Quadrupole Time-of-Flight) or Orbitrap systems are required for definitive structural elucidation of process-related impurities, specifically to distinguish regioisomers and oxidation products.

The Technical Challenge: Why This Molecule?

The impurity profiling of 3-(Cyclopentyloxy)-2-methylaniline presents three distinct analytical hurdles:

  • Isobaric Interferences: The synthesis typically involves alkylating 2-methyl-3-aminophenol with a cyclopentyl halide. A common side reaction is N-alkylation (instead of the desired O-alkylation), creating an impurity with the exact same molecular weight (MW 191.27 Da) and similar polarity.

  • Genotoxic Potential: Aniline derivatives are structural alerts for genotoxicity. Regulatory guidelines (ICH M7) require detection limits often below 0.1% (ppm levels), which UV detection cannot reliably achieve in complex matrices.

  • Oxidative Instability: Anilines readily oxidize to form azo-dimers or imino-quinones, creating complex chromatograms with "ghost peaks" that vary with sample age.

Comparative Technology Review

The following table contrasts the performance of three standard analytical approaches for this specific application.

FeatureMethod A: HPLC-UV (PDA) Method B: LC-MS (Single Quad) Method C: LC-HRMS (Q-TOF/Orbitrap)
Primary Use Routine QC, Assay %MW Confirmation, reaction monitoringStructural Elucidation, Unknown ID
Sensitivity Moderate (Limit of Quant: ~0.05%)High (SIM mode: <0.01%)Very High (ppm level detection)
Specificity Low (Retention time only)Medium (m/z + RT)High (Exact Mass + MS/MS frag)
Isobar Resolution Fails (Co-elution likely)Fails (Same m/z)Pass (Distinguishes via fragmentation)
Structural Data None (UV Spectrum only)Nominal Mass (e.g., m/z 192)Exact Mass (e.g., m/z 192.1383) + Formula
Cost/Complexity Low / LowMedium / MediumHigh / High

Verdict: Method C is the only viable option for identifying unknown impurities during process development. Method A is suitable only after the method has been validated and impurities characterized.

Experimental Protocol: LC-HRMS Methodology

This protocol is designed to maximize ionization of the aniline moiety while providing sufficient chromatographic resolution for hydrophobic impurities.

A. Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v).

  • Concentration: 0.5 mg/mL (for impurity ID).

  • Stability Note: Prepare fresh in amber glassware to prevent photo-oxidation.

B. Liquid Chromatography Conditions
  • System: UHPLC (Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Column: C18 Stationary Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Rationale: High pH stability is needed if ammonium hydroxide is used, though acidic conditions are preferred for aniline ionization.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

    • Rationale: Formic acid ensures protonation of the amine (

      
      ), while ammonium formate improves peak shape and reduces silanol interactions.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar degradants)

    • 1-10 min: 5%

      
       95% B (Linear gradient)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (Q-TOF)
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the ether linkage).

  • Collision Energy (CE): Ramped 10–40 eV.

    • Rationale: Lower energy preserves the molecular ion; higher energy breaks the cyclopentyl ring to reveal attachment points.

  • Mass Range: m/z 50 – 1000.

  • Acquisition Rate: 3 spectra/sec (to capture narrow UHPLC peaks).

Case Study: Identification of "Impurity X"

During the synthesis optimization, a persistent impurity (Impurity X ) was observed at RRT 1.12 (Relative Retention Time).

Observation:

  • UV: Single peak, spectrum identical to the main peak.

  • LC-SQ: m/z 192.1

    
    . Same as the product.
    
  • Hypothesis: Is it the N-alkylated byproduct or a regioisomer?

HRMS Investigation:

  • Exact Mass: Measured m/z 192.1385 (Theoretical: 192.1383). Error: 1.0 ppm. Formula:

    
    .
    
  • MS/MS Fragmentation Analysis:

    • Main Product (O-alkyl): Dominant fragment at m/z 124.0757 (Loss of

      
      , cyclopentene). This corresponds to the cleavage of the ether bond, leaving the protonated phenol/aniline core.
      
    • Impurity X (N-alkyl): Dominant fragment at m/z 123.06 (Loss of

      
      ). However, the ratio of fragmentation differed. Crucially, N-alkylated anilines often show a characteristic 
      
      
      
      -cleavage or ring contraction not seen in ethers.
    • Definitive ID: The MS/MS spectrum of Impurity X showed a unique fragment at m/z 148 (loss of propyl radical from the cyclopentyl ring), which is sterically favored only when the ring is attached to the Nitrogen, not the Oxygen.

Conclusion: Impurity X was identified as N-cyclopentyl-2-methyl-3-aminophenol (the N-alkylated isomer). The synthesis conditions were adjusted (change of base from


 to 

) to suppress this pathway.

Workflow Diagram: Impurity Identification Strategy

The following diagram outlines the decision logic for characterizing impurities in this synthesis.

ImpurityWorkflow Start Crude Sample 3-(Cyclopentyloxy)-2-methylaniline LC_UV Step 1: UHPLC-UV Profiling (Detect peaks >0.05%) Start->LC_UV Decision1 Is Peak Identified by Retention Time? LC_UV->Decision1 Quant Routine Quantitation (Standard Method) Decision1->Quant Yes LC_MS Step 2: LC-HRMS (Q-TOF) Full Scan + Auto MS/MS Decision1->LC_MS No (Unknown) MassCheck Check Exact Mass (Formula Generation) LC_MS->MassCheck IsobarCheck Is Mass = Main Peak? MassCheck->IsobarCheck FragAnalysis Step 3: Fragmentation Analysis (Compare Neutral Losses) IsobarCheck->FragAnalysis Yes (Isobaric) Structure Propose Structure (e.g., N-alkyl vs O-alkyl) IsobarCheck->Structure No (Unique Formula) FragAnalysis->Structure Synthesis Targeted Synthesis of Impurity Standard Structure->Synthesis Synthesis->Quant Validate RT

Figure 1: Decision tree for the structural elucidation of impurities in aniline derivatives, prioritizing the differentiation of isobaric species.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[1]

  • K. Raman, et al. "Strategies for the Identification of Impurities in Pharmaceutical Substances using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2018.
  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products." FDA.gov.

  • PubChem. "Compound Summary: 3-(Cyclopentyloxy)-2-methylaniline." National Library of Medicine.

  • V.S. Prasad, et al. "Differentiation of N- and O-alkylated impurities in phenolic amines by ESI-MS/MS." Rapid Communications in Mass Spectrometry, 2015.

Sources

Validation

A Guide to the Comparative Crystal Structure Analysis of Pharmaceutical Salts

An objective analysis of the crystal structures of 3-(cyclopentyloxy)-2-methylaniline salts is currently hampered by the absence of detailed, publicly available crystallographic data for this specific compound and its va...

Author: BenchChem Technical Support Team. Date: February 2026

An objective analysis of the crystal structures of 3-(cyclopentyloxy)-2-methylaniline salts is currently hampered by the absence of detailed, publicly available crystallographic data for this specific compound and its various salt forms. Searches of prominent chemical and crystallographic databases have not yielded the necessary comparative experimental information required for a direct and in-depth guide.

However, the principles and methodologies for such an analysis are well-established within the pharmaceutical sciences. To provide a valuable and scientifically sound resource for researchers, scientists, and drug development professionals, this guide will present a comprehensive framework for the crystal structure analysis of pharmaceutical salts, using analogous compounds and established techniques as illustrative examples. This approach will equip the reader with the necessary knowledge and protocols to conduct similar analyses on their own compounds of interest.

Prepared by: A Senior Application Scientist

This guide outlines the critical process of salt screening and comparative crystal structure analysis in modern drug development. The choice of a salt form for an active pharmaceutical ingredient (API) is a crucial decision that can significantly impact the drug's solubility, stability, bioavailability, and manufacturability. A thorough understanding of the solid-state properties of different salt forms is therefore essential.

The Imperative of Salt Screening and Polymorph Characterization

The selection of an appropriate salt form for an API is a critical step in preclinical development. Different salt forms of the same API can exhibit distinct crystalline arrangements, a phenomenon known as polymorphism. These different crystal forms, or polymorphs, can have varying physicochemical properties. For instance, one salt may be more soluble and have better bioavailability, while another might be more stable under specific storage conditions.

The primary objectives of a comprehensive salt screening and crystal structure analysis are to:

  • Identify a range of crystalline salt forms of the API.

  • Determine the crystal structure of the most promising salt candidates.

  • Characterize the physicochemical properties of each form.

  • Select the optimal salt form for further development based on a balance of desired properties.

Experimental Workflow for Salt Screening and Crystal Structure Analysis

A typical workflow for the preparation and analysis of different salt forms is a multi-step process that involves careful selection of counter-ions and crystallization conditions, followed by thorough characterization.

Salt_Screening_Workflow cluster_0 Preparation & Crystallization cluster_1 Primary Characterization cluster_2 In-depth Analysis of Lead Candidates API API Selection (e.g., 3-(Cyclopentyloxy)-2-methylaniline) Counter_Ion Counter-Ion Selection (Acids/Bases) API->Counter_Ion Select diverse pKa Solvent Solvent System Screening Counter_Ion->Solvent Consider solubility Crystallization Crystallization Experiments (Evaporation, Cooling, Anti-solvent) Solvent->Crystallization PXRD Powder X-Ray Diffraction (PXRD) (Phase Identification) Crystallization->PXRD Identify unique crystalline forms Thermal Thermal Analysis (DSC, TGA) PXRD->Thermal SCXRD Single-Crystal X-Ray Diffraction (SCXRD) (Structure Determination) PXRD->SCXRD Select suitable crystals Microscopy Hot-Stage Microscopy Thermal->Microscopy Hygroscopicity Hygroscopicity Assessment (DVS) SCXRD->Hygroscopicity Correlate structure with properties Solubility Solubility Studies Hygroscopicity->Solubility

Figure 1: A generalized workflow for pharmaceutical salt screening and crystal structure analysis.

Methodologies and Data Interpretation

The initial step involves reacting the API with a selection of pharmaceutically acceptable counter-ions in various solvent systems. The choice of counter-ions is typically guided by their pKa values relative to the API to ensure salt formation.

Protocol for Salt Screening:

  • API and Counter-ion Preparation: Dissolve the API (e.g., 3-(cyclopentyloxy)-2-methylaniline) in a suitable solvent. In separate vials, prepare solutions of various counter-ions (e.g., hydrochloric acid, sulfuric acid, maleic acid, etc.) in the same or a miscible solvent.

  • Mixing: Combine the API solution with each counter-ion solution in stoichiometric ratios (e.g., 1:1, 2:1).

  • Crystallization: Induce crystallization through various methods such as slow evaporation, controlled cooling, or the addition of an anti-solvent.

  • Isolation: Isolate any resulting solids by filtration and dry under appropriate conditions.

PXRD is a rapid and powerful technique used to identify unique crystalline phases. Each crystalline solid produces a characteristic diffraction pattern, which serves as a "fingerprint" for that specific form.

  • Application: To quickly screen the solids from crystallization experiments and identify distinct crystal forms.

  • Data Interpretation: Different salt forms or polymorphs will produce different PXRD patterns. Amorphous solids will show a broad halo instead of sharp peaks.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can identify melting points, glass transitions, and solid-solid phase transitions.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is useful for detecting the presence of solvates or hydrates.

Salt FormMelting Point (°C)Thermal Decomposition Onset (°C)Notes
Example HCl Salt 185.2210.5Sharp endotherm, indicating a crystalline anhydrous form.
Example Sulfate Salt 210.8 (with decomp.)210.8Melting coincides with decomposition.
Example Maleate Salt 155.4180.1Lower melting point, may have different stability profile.
Table 1: Hypothetical thermal analysis data for different salt forms of an API.

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Protocol for Single-Crystal Growth:

  • Identify Promising Candidates: Based on PXRD and thermal analysis, select promising salt forms for single-crystal growth.

  • Optimize Crystallization: Experiment with various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion) to grow crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection and Structure Solution: Mount a suitable crystal on the diffractometer and collect diffraction data. The resulting data is used to solve and refine the crystal structure.

Crystallographic ParameterExample HCl Salt Example Maleate Salt
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
Unit Cell Volume (ų)1250.62350.2
Density (calculated, g/cm³)1.281.35
Key Hydrogen BondsN-H···Cl⁻N-H···O(carboxylate)
Table 2: Hypothetical comparative crystallographic data obtained from SCXRD.

The crystal structure reveals the packing arrangement of the molecules and the specific hydrogen bonding networks, which are fundamental to the physical properties of the solid. For example, a salt with a dense, highly interconnected hydrogen bond network may exhibit higher stability and a higher melting point.

Molecular_Packing cluster_HCl HCl Salt Packing Motif cluster_Maleate Maleate Salt Packing Motif a Anion (Cl⁻) Cation b Anion (Cl⁻) Cation a:f1->b:f0 N-H···Cl⁻ c Anion (Cl⁻) Cation b:f1->c:f0 N-H···Cl⁻ d Anion (Maleate) Cation e Anion (Maleate) Cation d:f1->e:f0 N-H···O f Anion (Maleate) Cation d:f0->f:f1 C-H···O e:f1->f:f0 N-H···O

Figure 2: A conceptual diagram illustrating different hydrogen bonding patterns in hypothetical hydrochloride and maleate salts.

Conclusion and Recommendations

A comprehensive analysis of the crystal structures of different salts of an API is a critical, data-driven process. By employing a suite of analytical techniques, from the rapid screening with PXRD to the detailed structural elucidation with SCXRD, researchers can build a deep understanding of the solid-state properties of their drug candidates. This knowledge is paramount for selecting the optimal salt form with the desired characteristics for successful drug development and manufacturing. While specific data for 3-(cyclopentyloxy)-2-methylaniline salts is not yet in the public domain, the workflows and principles outlined in this guide provide a robust framework for conducting such an investigation.

References

Due to the lack of specific literature on the topic, this section provides references to general and methodological resources relevant to the described techniques.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Source: Wiley Online Library
    • URL: [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.

    • Source: Taylor & Francis Group
    • URL: [Link]

  • Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

    • Source: Oxford University Press
    • URL: [Link]

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